(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c27-24(28)14-17(16-31-18-8-2-1-3-9-18)26-25(29)30-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVKPJJQNJPHQT-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid CAS number
An In-depth Technical Guide on (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid
CAS Number: 1244724-97-7
This technical guide provides a comprehensive overview of this compound, a specialized amino acid derivative crucial for research and development in the pharmaceutical and biotechnology sectors. The document details its chemical properties, outlines key experimental protocols for its use, and presents logical workflows in the form of diagrams for clarity.
Compound Overview
This compound is a non-proteinogenic β-amino acid derivative.[1] Its structure incorporates a phenylthioether side chain and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine. The Fmoc group is a standard protecting group in solid-phase peptide synthesis (SPPS), valued for its stability under a range of conditions and its facile removal under mild basic conditions.[2] This compound serves as a valuable building block for the synthesis of complex peptides and peptidomimetics with potential therapeutic applications.
Physicochemical and Analytical Data
While specific experimental data such as detailed NMR peak assignments or HPLC retention times under defined conditions are not extensively available in the public domain, the general properties and expected analytical characteristics are summarized below. Commercial suppliers typically provide a certificate of analysis with lot-specific data.
| Property | Value | Source |
| CAS Number | 1244724-97-7 | [1] |
| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylthio)butanoic acid | [1] |
| Molecular Formula | C₂₆H₂₅NO₄S | Inferred |
| Molecular Weight | 447.55 g/mol | Inferred |
| Appearance | Typically a white to off-white solid | General |
| Purity (Typical) | ≥95%, often >99% for commercial grades | [1] |
| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols | General |
| Storage | Recommended storage at 2-8 °C | General |
Analytical Characterization Methods: The identity and purity of this compound are typically confirmed using a suite of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
Experimental Protocols
Representative Protocol: Fmoc Protection of a β-Amino Acid
This protocol is a general representation of how an amino acid can be protected with an Fmoc group.
Materials:
-
(R)-3-amino-4-(phenylthio)butanoic acid
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolve the starting amino acid in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.
-
In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature with vigorous stirring.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of ~2 using 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography (silica gel, typically using a gradient of hexane and ethyl acetate with a small amount of acetic acid) to yield the pure this compound.
General workflow for the Fmoc protection of an amino acid.
Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (20% piperidine in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove residual piperidine and the Fmoc adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the this compound (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test). If the reaction is incomplete, the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
The resin is now ready for the next deprotection and coupling cycle.
A single cycle of Solid-Phase Peptide Synthesis (SPPS).
Applications and Potential Biological Significance
This compound is primarily utilized as a building block in the synthesis of modified peptides. The incorporation of non-natural amino acids like this one can impart unique properties to the resulting peptide, such as:
-
Increased Proteolytic Stability: The β-amino acid structure can confer resistance to degradation by proteases.
-
Conformational Constraints: The structure can induce specific secondary structures (e.g., helices, turns) in the peptide backbone.
-
Modified Pharmacokinetics: The lipophilic phenylthioether side chain can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide.
While no specific signaling pathways involving this compound have been documented, derivatives of β-amino acids and compounds with thioether moieties are explored in various therapeutic areas. The phenylthio group, for instance, may participate in interactions with biological targets, potentially serving as an inhibitor for certain enzymes. Further research is needed to elucidate the specific biological activities of peptides incorporating this particular amino acid.
Conclusion
This compound (CAS: 1244724-97-7) is a specialized chemical reagent that plays a significant role in modern peptide chemistry and drug discovery. Its unique structure allows for the creation of novel peptides with potentially enhanced stability and biological activity. While detailed public data on its synthesis and specific biological functions are limited, the general protocols and principles outlined in this guide provide a solid foundation for its application in research and development. For detailed quantitative data, researchers should refer to the documentation provided by their chemical supplier.
References
Technical Guide: (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid, a specialized amino acid derivative crucial for advancements in peptide synthesis and medicinal chemistry. This document outlines its chemical properties, its strategic importance in drug development, and a generalized protocol for its application in solid-phase peptide synthesis (SPPS).
Core Compound Identification
This compound is a non-natural, protected β-amino acid. The presence of the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group makes it ideally suited for Fmoc-based solid-phase peptide synthesis, while the phenylthio moiety on the side chain offers unique structural and functional properties for designing novel peptide-based therapeutics.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its use in synthetic organic chemistry and for the characterization of resulting compounds.
| Property | Value | Reference |
| IUPAC Name | (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(phenylthio)butanoic acid | [1] |
| CAS Number | 1244724-97-7 | |
| Molecular Formula | C₂₅H₂₃NO₄S | [1] |
| Molecular Weight | 433.52 g/mol | [1] |
| General Class | Specialty Materials, Amino Acid Derivatives | [1] |
Strategic Importance in Research and Drug Development
This compound is a valuable building block for researchers engaged in the synthesis of peptides and peptidomimetics. Its utility stems from the combination of a β-amino acid backbone and the specific protecting and functional groups.
-
Peptide Synthesis : As an Fmoc-protected amino acid, this compound is a key component in solid-phase peptide synthesis (SPPS). The Fmoc group provides a stable N-terminal protection that can be removed under mild basic conditions, allowing for the sequential addition of amino acids to a growing peptide chain with high efficiency and purity.[2]
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Drug Discovery : The incorporation of non-natural β-amino acids like this one into peptide sequences is a powerful strategy in medicinal chemistry. Peptides containing β-amino acids often exhibit enhanced resistance to enzymatic degradation (proteolysis) compared to their natural α-peptide counterparts. This increased stability is a highly desirable trait for peptide-based drug candidates, as it can lead to improved pharmacokinetic profiles.
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Structural and Functional Diversity : The phenylthio side chain introduces a unique structural element that can be used to probe or modulate interactions with biological targets. The sulfur atom can participate in various non-covalent interactions, and the phenyl group adds hydrophobicity. This moiety may be designed to interact with specific enzymes or cellular receptors.[2] Potential biological activities for compounds with similar structures include anticancer, antiviral, and enzyme inhibition properties.[2]
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
While specific, detailed experimental protocols for every application of this compound are proprietary or not publicly available, a generalized workflow for its incorporation into a peptide sequence via Fmoc-SPPS is presented below. This protocol is representative of standard laboratory procedures.
General Workflow for Peptide Elongation
The following steps outline the process of adding this compound to a resin-bound peptide chain.
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Resin Preparation : Start with a suitable solid support (e.g., Wang or 2-chlorotrityl chloride resin) to which the first amino acid of the desired peptide sequence is already attached and its N-terminal Fmoc group has been removed.
-
Fmoc Deprotection (if applicable) : The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20-50% solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). This exposes a free amine group for the next coupling step.
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Activation of this compound : The carboxylic acid group of this compound is activated to facilitate the formation of a peptide bond. This is typically achieved by dissolving the amino acid in a solvent (e.g., DMF) with a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and an additive like 1-hydroxybenzotriazole (HOBt).
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Coupling : The activated amino acid solution is added to the prepared resin. The mixture is agitated to allow the activated carboxylic acid to react with the free amine on the resin-bound peptide, forming a new peptide bond.
-
Washing : The resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove any unreacted reagents and byproducts.
-
Repeat Cycle : Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.
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Final Cleavage and Deprotection : Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification : The crude peptide is then purified, commonly using reversed-phase high-performance liquid chromatography (RP-HPLC).
Visualization of the Generalized SPPS Workflow
The following diagram illustrates the key stages in a single cycle of solid-phase peptide synthesis using an Fmoc-protected amino acid.
Caption: Generalized workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathways and Detailed Methodologies
Currently, specific signaling pathways that are directly modulated by this compound or peptides derived from it are not described in publicly available scientific literature. Such information would typically be generated during preclinical and clinical development of a specific therapeutic agent.
Similarly, while the general synthetic workflow is well-established, detailed and optimized experimental protocols, including reaction times, specific concentrations, and purification parameters, are highly dependent on the specific peptide sequence being synthesized and are often developed on a case-by-case basis within research and development laboratories. The analytical methods for characterization would include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
An In-depth Technical Guide to (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a chiral, non-proteinogenic amino acid derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a stereodefined amino group at the β-position, and a phenylthioether side chain, offers researchers a versatile tool for the design and synthesis of novel peptides and peptidomimetics with tailored biological activities.
The Fmoc group provides a base-labile protecting group for the amine, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). This allows for the iterative and controlled assembly of amino acids into a desired peptide sequence under mild conditions. The phenylthioether moiety introduces a sulfur-containing side chain, which can participate in various molecular interactions and potentially modulate the pharmacological properties of the resulting peptide. The specific (R)-stereochemistry at the C3 position is crucial for creating enantiomerically pure compounds, a critical aspect in drug development where stereoisomers can exhibit vastly different biological effects.
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.
Core Properties
Detailed experimental data for this compound is not extensively available in the public domain. The following tables summarize the available chemical identifiers and predicted physicochemical properties.
Chemical Identity
| Property | Value | Reference |
| Chemical Name | (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(phenylthio)butanoic acid | [1] |
| CAS Number | 1244724-97-7 | [1][2] |
| Molecular Formula | C₂₅H₂₃NO₄S | [1] |
| Molecular Weight | 433.52 g/mol | [1] |
Physicochemical Properties (Predicted)
| Property | Value | Reference |
| Boiling Point | 670.8 ± 55.0 °C | [1] |
| Density | 1.33 ± 0.1 g/cm³ | [1] |
| pKa | 4.25 ± 0.10 | [1] |
Note: The physicochemical properties listed above are predicted values and have not been experimentally verified in the cited literature.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the aromatic protons of the Fmoc and phenyl groups, the methine and methylene protons of the fluorenylmethoxy group, the methine proton at the chiral center (C3), the methylene protons adjacent to the sulfur and the carboxylic acid, and the NH proton of the carbamate.
-
¹³C NMR: Resonances for the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons of the Fmoc and phenyl rings, and the aliphatic carbons of the butanoic acid backbone and the Fmoc group.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carboxylic acid and carbamate, C-O stretching, and aromatic C-H stretching.
-
Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of 433.52.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general synthetic approach can be inferred from standard methods for the preparation of Fmoc-protected β-amino acids with thioether side chains.
General Synthesis Approach
A plausible synthetic route would involve the conjugate addition of thiophenol to a suitable α,β-unsaturated ester, followed by the introduction of the amino group at the β-position with stereocontrol to achieve the desired (R)-configuration. The synthesis would conclude with the protection of the amino group with Fmoc-OSu or Fmoc-Cl and saponification of the ester to yield the final carboxylic acid.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-SPPS. The following is a generalized protocol for the incorporation of a non-canonical amino acid like this into a peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids (including the title compound)
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The solid support resin is swelled in an appropriate solvent, typically DMF or DCM, for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 2 x 10 minutes).[3]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc deprotection byproducts.
-
Amino Acid Coupling: The carboxylic acid of the incoming Fmoc-amino acid (in this case, this compound) is activated using a coupling reagent and a base. This activated amino acid is then added to the resin to form a peptide bond with the newly exposed N-terminal amine of the growing peptide chain. The reaction is typically carried out for 1-2 hours.[4]
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.
-
Cleavage and Global Deprotection: The synthesized peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously by treatment with a strong acid cleavage cocktail.[4]
-
Peptide Precipitation: The cleaved peptide is precipitated from the cleavage solution by the addition of cold diethyl ether.[4]
-
Purification and Analysis: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Logical Relationship: Role in Drug Discovery
Caption: Logical relationship of the compound's features to its role in drug discovery.
Applications in Drug Development
This compound is a specialized building block with significant potential in drug discovery and development. Its incorporation into peptide sequences can lead to novel therapeutic agents with enhanced properties.
-
Peptide-Based Therapeutics: The primary application of this compound is in the synthesis of peptides. By introducing a non-proteinogenic amino acid, researchers can design peptides with increased resistance to enzymatic degradation, improved conformational stability, and altered receptor binding affinities.
-
Peptidomimetics: The β-amino acid structure allows for the creation of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved pharmacokinetic properties, such as better oral bioavailability and longer half-lives.
-
Probing Biological Systems: Peptides incorporating this amino acid can be used as tools to study protein-protein interactions and other biological processes. The phenylthioether side chain can be further functionalized, for example, by oxidation to a sulfoxide or sulfone, to modulate its electronic and steric properties, thereby fine-tuning its interaction with biological targets.
While no specific signaling pathways have been directly associated with this compound in the available literature, compounds containing a phenylthioether moiety have been explored for a variety of biological activities, including as enzyme inhibitors and modulators of cellular signaling. The incorporation of this amino acid into a peptide sequence could therefore be a strategy to target specific pathways involved in disease.
Conclusion
This compound is a valuable and versatile building block for researchers in peptide chemistry and drug discovery. Its unique combination of a stereodefined β-amino acid backbone, a base-labile Fmoc protecting group, and a functionalizable phenylthioether side chain provides a powerful tool for the synthesis of novel peptides and peptidomimetics. While detailed experimental data on the compound itself is limited, its utility in the well-established methodology of Fmoc-based solid-phase peptide synthesis is clear. Further research into the synthesis of peptides containing this amino acid and the evaluation of their biological activities is warranted to fully explore its potential in the development of new therapeutic agents.
References
Commercial Sourcing and Application of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and application of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid (CAS No. 1244724-97-7), a key building block in modern peptide synthesis and drug discovery. This document outlines commercially available sources, provides a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and visualizes the procurement and experimental workflow.
Introduction
This compound is a non-proteinogenic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its use in the well-established Fmoc-based solid-phase peptide synthesis strategy. The phenylthio moiety introduces a unique structural element, making it a valuable component for synthesizing peptides with modified properties, such as enhanced stability, altered conformation, or specific binding affinities. Its application is particularly relevant in the development of peptide-based therapeutics and probes for chemical biology research.
Commercial Suppliers
A number of chemical suppliers offer this compound. The table below summarizes the available quantitative data from various vendors. Please note that pricing and availability are subject to change and may require logging into the supplier's website or direct inquiry for the most current information.
| Supplier | Purity | Available Quantities | Price (USD) |
| AK Scientific[1] | Not specified | 250 mg, 1 g, 5 g | $166 (250mg), $323 (1g), $1072 (5g)[1] |
| Alichem[1] | Not specified | 5 g | $1014.75[1] |
| Crysdot[1] | Not specified | 5 g | $713[1] |
| TRC (Toronto Research Chemicals)[1] | Not specified | 25 mg | $60[1] |
| SynHet | >99% | Bulk and prepack | Inquiry required |
| Accela ChemBio Inc. (via Fisher Scientific)[2] | 90% (Technical Grade) | 1 g | Inquiry required[2] |
| BLDpharm | Not specified | Not specified | Inquiry required |
| AstaTech | Not specified | Not specified | Inquiry required |
Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc chemistry.
Materials:
-
This compound
-
Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Kaiser test kit (for monitoring coupling completion)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 20 minutes to remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3-5 equivalents of this compound and a near-equimolar amount of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: Once the desired peptide sequence is assembled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Procurement and Utilization Workflow
The following diagram illustrates the typical workflow for a researcher from identifying the need for this compound to its final application in peptide synthesis.
Caption: Workflow for procuring and using the target compound.
Role in Peptide Synthesis
This diagram illustrates the role of this compound within a single coupling cycle of Fmoc-based solid-phase peptide synthesis.
Caption: Role of the amino acid in a peptide synthesis cycle.
References
An In-depth Technical Guide to (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid, a chiral building block with significant potential in pharmaceutical research and development.
Chemical Structure and Identification
This compound is a non-proteinogenic β-amino acid derivative. The structure features a butanoic acid backbone with an amine at the 3-position and a phenylthio group at the 4-position. The amine is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for its application in solid-phase peptide synthesis (SPPS). The stereochemistry at the chiral center is designated as (R).
Key Identifiers:
-
IUPAC Name: (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylthio)butanoic acid[1]
-
CAS Number: 1244724-97-7[1]
-
Molecular Formula: C₂₅H₂₃NO₄S[1]
-
Molecular Weight: 433.52 g/mol
Structural Diagram:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not widely published, the following tables present expected and representative data based on analyses of structurally similar compounds and information from suppliers who indicate that such data is available upon request.[1]
Table 1: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Solubility | Soluble in DMF, DMSO, and methanol |
Table 2: Representative Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.77 (d, J=7.5 Hz, 2H, Fmoc), 7.59 (d, J=7.4 Hz, 2H, Fmoc), 7.40 (t, J=7.4 Hz, 2H, Fmoc), 7.31 (t, J=7.4 Hz, 2H, Fmoc), 7.25-7.15 (m, 5H, Ph), 5.30 (d, J=8.0 Hz, 1H, NH), 4.40 (m, 1H, CH-N), 4.22 (t, J=6.8 Hz, 1H, Fmoc-CH), 3.20 (dd, J=13.8, 5.5 Hz, 1H, CH₂-S), 3.05 (dd, J=13.8, 8.5 Hz, 1H, CH₂-S), 2.65 (m, 2H, CH₂-COOH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 176.0 (COOH), 156.0 (C=O, Fmoc), 143.8, 141.3 (Fmoc), 136.0 (Ph), 129.5, 129.0, 127.7, 127.1, 125.1, 120.0 (Fmoc, Ph), 67.2 (Fmoc-CH₂), 50.5 (CH-N), 47.2 (Fmoc-CH), 38.5 (CH₂-S), 37.0 (CH₂-COOH) |
| FT-IR (KBr) | ν (cm⁻¹): 3310 (N-H), 3060 (C-H, aromatic), 2950 (C-H, aliphatic), 1715 (C=O, acid), 1690 (C=O, urethane), 1530 (N-H bend), 1450, 740 (aromatic) |
| Mass Spec (ESI-MS) | m/z: 434.1 [M+H]⁺, 456.1 [M+Na]⁺ |
Note: The spectroscopic data presented are predicted values based on structurally related compounds and are intended for illustrative purposes. Actual experimental values may vary.
Synthesis and Purification
A plausible synthetic route to this compound involves a multi-step process starting from a suitable chiral precursor. The following is a representative experimental protocol.
Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of a Chiral Precursor: A suitable chiral starting material, such as a derivative of (R)-aspartic acid, is converted to a reactive intermediate like an N-protected aziridine-2-carboxylate or a corresponding epoxide. This step establishes the required (R)-stereochemistry.
-
Step 2: Nucleophilic Ring-Opening: The chiral intermediate is subjected to a nucleophilic ring-opening reaction with thiophenol in the presence of a suitable base (e.g., sodium hydride or triethylamine) in an aprotic solvent (e.g., THF or DMF). This reaction introduces the phenylthio moiety at the 4-position.
-
Step 3: Deprotection of Orthogonal Protecting Group: If an orthogonal protecting group was used for the amine in the preceding steps, it is selectively removed under appropriate conditions.
-
Step 4: Fmoc Protection: The resulting free amine of the (R)-3-amino-4-(phenylthio)butanoic acid ester is then protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base like sodium bicarbonate or triethylamine in a solvent mixture such as dioxane/water or acetone/water.[2]
-
Step 5: Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol.
-
Step 6: Work-up and Isolation: The reaction mixture is acidified to precipitate the product, which is then extracted into an organic solvent, dried, and concentrated under reduced pressure.
Experimental Protocol: Purification
The crude this compound can be purified by one or a combination of the following methods:
-
Crystallization: Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, can yield a highly pure crystalline product.[3]
-
Column Chromatography: Purification by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small amount of acetic acid can be employed to separate the product from impurities.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of modified peptides and peptidomimetics. The incorporation of this non-proteinogenic amino acid can confer unique properties to the resulting peptides.
Logical Relationship of Application:
Caption: Role in the development of novel therapeutic agents.
The phenylthio group can introduce specific steric and electronic properties, potentially influencing the peptide's conformation and interaction with biological targets. Furthermore, the thioether linkage can be a site for further chemical modification. The β-amino acid nature of the backbone can lead to peptides with increased resistance to enzymatic degradation compared to their α-amino acid counterparts, which is a desirable characteristic for therapeutic peptides.
Conclusion
This compound is a specialized chemical entity with significant potential in the fields of medicinal chemistry and drug discovery. Its unique structural features make it a valuable tool for the synthesis of novel peptides and peptidomimetics with potentially enhanced therapeutic properties. This guide provides a foundational understanding of its structure, synthesis, and applications, serving as a resource for researchers and developers in the pharmaceutical sciences.
References
Harnessing the Power of the Unnatural: A Technical Guide to Non-Natural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids (nnAAs) into peptide sequences represents a paradigm shift in peptide design and drug discovery. By moving beyond the canonical 20 amino acids, researchers can systematically enhance the therapeutic properties of peptides, overcoming inherent limitations such as poor stability and low bioavailability.[1] This technical guide provides an in-depth exploration of the applications of nnAAs in peptide design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Applications of Non-Natural Amino Acids in Peptide Therapeutics
The strategic integration of nnAAs offers a powerful toolkit to fine-tune the physicochemical and biological properties of peptides.[2] Key applications include enhancing metabolic stability, controlling conformation, and improving binding affinity.[1][]
Enhancing Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[4] nnAAs can introduce steric hindrance or modify the peptide backbone, rendering it resistant to enzymatic cleavage.[] D-amino acids, N-methylated amino acids, and other backbone modifications are common strategies to improve peptide half-life.[2][5]
| Non-Natural Amino Acid | Peptide | Modification | Effect on Stability | Reference |
| D-Amino Acid | L-peptide | Substitution of L-amino acid with D-enantiomer | Confers resistance to enzymatic degradation.[6] | [6] |
| N-methyl-norleucine | Minigastrin analog | Replacement of Methionine | Improved metabolic stability.[2] | [2] |
| α-(4-pentenyl)-Ala | Feleucin-K3 | Substitution of Leucine | >30% of active peptide remained after 24h, compared to complete degradation of the natural peptide.[2] | [2] |
Conformational Control and Constraint
The biological activity of a peptide is intimately linked to its three-dimensional structure. nnAAs can be used to pre-organize a peptide into a specific conformation, such as an α-helix or β-turn, which can enhance its binding to a biological target.[7] Conformationally constrained nnAAs, like cyclic or rigid variants, can lock the peptide backbone into a desired geometry.[1]
| Non-Natural Amino Acid Type | Effect on Conformation | Example | Outcome | Reference |
| α,α-disubstituted amino acids | Induce helical or turn structures.[7] | Aminoisobutyric acid (Aib) | Stabilizes α-helical conformations. | [5] |
| N-alkyl amino acids | Induce turn structures.[8] | N-methylated amino acids | Promotes β-turn formation. | [8] |
| Cyclic amino acids | Restrict φ/ψ torsional angles. | Proline analogs | Rigidifies the peptide backbone.[7] | [7] |
Improving Binding Affinity and Specificity
The unique side chains of nnAAs can introduce novel interactions with a target receptor, leading to enhanced binding affinity and specificity.[9] These modifications can range from altering hydrophobicity and electronic properties to introducing new hydrogen bonding or π-stacking capabilities.[4]
| Non-Natural Amino Acid | Peptide/Target | Modification | Improvement in Binding Affinity (Kd or IC50) | Reference |
| 1-Naphthylalanine (1-Nal) | Minigastrin analog / CCK2R | Replacement of Phenylalanine | Potent CCK2R binding ligand.[2] | [2] |
| Pyroglutamate (Pyr) | HLA-DQ blocking peptide | Substitution of Alanine | Fivefold improvement in binding affinity.[10] | [10] |
| 1-Methyltryptophan | Compstatin / Complement C3 | Substitution at position 4 | 264 times higher activity.[10] | [10] |
Experimental Protocols
The successful incorporation of nnAAs into peptides relies on robust synthetic and analytical methodologies. Solid-phase peptide synthesis (SPPS) is the most common technique for creating these modified peptides.[6]
Detailed Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing a non-natural amino acid using the Fmoc/tBu strategy.[6]
1. Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.[6] b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[6] c. Drain the DMF.[6]
2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[6] b. Agitate the mixture for 5-10 minutes.[6] c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF.[11]
3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (natural or non-natural, 3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like DIEA (6-10 equivalents) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours. For sterically hindered nnAAs, longer coupling times or more potent coupling reagents like HATU may be necessary.[6] d. Wash the resin with DMF.
4. Capping (Optional): a. To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.[6] b. Wash the resin with DMF.[6]
5. Repeat Cycles: a. Repeat steps 2-4 for each subsequent amino acid in the sequence.
6. Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum. b. Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.[6] c. Agitate the mixture for 2-4 hours at room temperature.[6]
7. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether.[6] c. Centrifuge to pellet the crude peptide and wash with cold ether.[6] d. Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Characterization by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.[12]
1. Sample Preparation: a. Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.2 mg/mL. b. The buffer should be free of any components that absorb in the far-UV region (190-250 nm).
2. Instrument Setup: a. Use a quartz cuvette with a path length of 0.1 cm. b. Set the spectrophotometer to scan from 260 nm down to 190 nm. c. Record a baseline spectrum of the buffer alone.
3. Data Acquisition: a. Record the CD spectrum of the peptide sample. b. Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.[13]
4. Data Analysis: a. The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil content. Characteristic spectra include a strong positive band around 195 nm and two negative bands at approximately 208 and 222 nm for α-helices.
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) help to illustrate key processes and relationships in peptide design with nnAAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. moodle2.units.it [moodle2.units.it]
Methodological & Application
Solid-Phase Synthesis of Peptides Containing (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the incorporation of the unnatural amino acid (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid into synthetic peptides using solid-phase peptide synthesis (SPPS). This β-amino acid derivative, featuring a thioether side chain, is a valuable building block for the development of peptidomimetics with enhanced proteolytic stability and potentially altered receptor binding affinities. The protocol outlines the materials, equipment, and step-by-step procedures for resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage and deprotection. Furthermore, potential applications of peptides containing this moiety in modulating G-protein coupled receptor (GPCR) signaling are discussed.
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery to overcome the limitations of native peptides, such as poor metabolic stability and limited conformational diversity. β-amino acids, in particular, have been shown to confer resistance to enzymatic degradation by proteases.[1] The presence of a thioether linkage in the side chain of this compound can serve as a stable mimic of a disulfide bond, potentially influencing the peptide's conformation and its interaction with biological targets.[2] Peptides containing such modifications are of interest as potential modulators of various signaling pathways, including those mediated by G-protein coupled receptors (GPCRs).
Experimental Protocol
This protocol is based on the well-established Fmoc/tBu solid-phase peptide synthesis strategy.[3]
Materials:
-
This compound
-
Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality)
-
Standard Fmoc-protected amino acids
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
-
SPPS reaction vessel
-
Shaker/vortexer
-
HPLC system for purification and analysis
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the β-amino acid.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), continue the coupling for an additional 1-2 hours or consider a double coupling.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for the sequential addition of the remaining standard Fmoc-protected amino acids in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using preparative reverse-phase HPLC.
-
Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm its purity and identity.
-
Quantitative Data Summary
While specific quantitative data for the coupling of this compound is not extensively published, the following table provides typical parameters for SPPS of standard and hindered amino acids, which can be used as a starting point for optimization.
| Parameter | Standard α-Amino Acid | This compound (Recommended) |
| Equivalents of Amino Acid | 3-5 eq. | 3-5 eq. |
| Equivalents of Coupling Reagent | 2.9-4.9 eq. | 2.9-4.9 eq. (HBTU/HOBt or HATU recommended) |
| Equivalents of Base | 6-10 eq. | 6-10 eq. |
| Coupling Time | 30-60 min | 2-4 hours (or until Kaiser test is negative) |
| Deprotection Time | 2 x 10 min | 2 x 10 min |
| Typical Crude Purity | >70% | Sequence-dependent, optimization may be required |
| Typical Final Yield | 10-30% | Sequence-dependent, optimization may be required |
Experimental Workflow
Caption: Experimental workflow for the solid-phase peptide synthesis of a peptide containing this compound.
Potential Application: Modulation of GPCR Signaling
Peptides containing thioether linkages can act as mimetics of disulfide-bridged peptide hormones or neurotransmitters that target GPCRs.[2] These synthetic peptides could potentially act as agonists or antagonists of GPCR signaling pathways, with the added benefit of increased resistance to proteolysis. For example, a synthetic peptide incorporating (R)-3-amino-4-(phenylthio)butanoic acid could be designed to target a specific GPCR, leading to the modulation of downstream signaling cascades involving G-proteins, adenylyl cyclase, and protein kinase A.
Caption: A potential signaling pathway modulated by a thioether-containing peptide targeting a Gs-coupled GPCR.
Conclusion
The protocol described in this application note provides a comprehensive guide for the successful incorporation of this compound into synthetic peptides. The use of this building block opens up new avenues for the design of novel peptidomimetics with enhanced stability and tailored biological activities. Further optimization of coupling conditions may be necessary depending on the specific peptide sequence. The exploration of such modified peptides as modulators of GPCR signaling and other biological pathways holds significant promise for the development of new therapeutic agents.
References
Application Notes and Protocols for the Incorporation of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a non-proteinogenic β-amino acid derivative utilized in peptide synthesis and medicinal chemistry.[1][2] Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it suitable for solid-phase peptide synthesis (SPPS), enabling the creation of peptides with modified backbones.[3][4] The incorporation of β-amino acids can impart unique conformational constraints and proteolytic stability to peptides, making them valuable tools in drug discovery and development.[5] The phenylthio group on the side chain offers a site for further chemical modification. This document provides detailed protocols and coupling conditions for the successful incorporation of this amino acid into peptide sequences using Fmoc-based SPPS.
Data Presentation: Comparative Coupling Efficiencies
The successful incorporation of non-standard amino acids like this compound is highly dependent on the choice of coupling reagent and reaction conditions. Due to the β-substitution and the potentially coordinating thioether side chain, this amino acid can be considered sterically hindered, often requiring more potent activating reagents and potentially longer reaction times to achieve high coupling efficiencies.
Below is a summary of typical coupling efficiencies for different classes of amino acids, which can serve as a guideline for optimizing the incorporation of the title compound.
| Amino Acid Type | Coupling Reagent | Typical Coupling Time (min) | Typical Coupling Efficiency (%) | Typical Purity (%) |
| Standard α-Amino Acids | HBTU/HOBt/DIPEA | 30 - 60 | >99 | >95 |
| Sterically Hindered α-Amino Acids | HATU/DIPEA | 60 - 120 | 95 - 99 | >90 |
| β-Amino Acids | PyBOP/DIPEA | 120 - 240 | 90 - 98 | >90 |
| This compound (Recommended) | HATU/HOAt/DIPEA | 120 - 240 | >95 (projected) | >90 (projected) |
Note: The data for this compound is projected based on protocols for other sterically hindered and β-amino acids. Optimization may be required for specific peptide sequences.
Experimental Protocols
The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) for incorporating this compound. These protocols are based on standard Fmoc/tBu chemistry.[6]
Protocol 1: Resin Preparation and Swelling
-
Resin Selection : Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[7]
-
Resin Swelling : Place the desired amount of resin in a reaction vessel. Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[8]
Protocol 2: Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.[8]
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine.[8] A ninhydrin test can be performed to confirm the presence of a free amine.[7]
Protocol 3: Coupling of this compound
This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered amino acids.
-
Amino Acid Activation : In a separate vial, dissolve this compound (3 equivalents relative to resin loading), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Pre-activation : Allow the mixture to stand for 2-5 minutes at room temperature for pre-activation.[8]
-
Coupling Reaction : Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the nature of this β-amino acid, a longer coupling time is recommended to ensure complete reaction.[8]
-
Washing : Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring : The coupling efficiency can be monitored using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
Protocol 4: Peptide Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail : Prepare a fresh cleavage cocktail. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[7] The TIS acts as a scavenger to protect the thioether side chain.
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[8]
-
Agitate the mixture at room temperature for 2-3 hours.[7]
-
Peptide Precipitation : Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.[8]
-
Centrifuge the mixture to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship of Coupling Components
Caption: Key components and their roles in the coupling reaction.
References
- 1. This compound [synhet.com]
- 2. Buy (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acid [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Fmoc Deprotection Strategy for Peptides with (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the N-α-Fmoc deprotection of peptides incorporating the non-proteinogenic amino acid (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid. The presence of a phenylthioether moiety in the amino acid side chain necessitates careful consideration of the deprotection strategy to ensure peptide integrity and maximize yield. These application notes outline the recommended protocols, potential side reactions, and analytical methods for monitoring the deprotection process during solid-phase peptide synthesis (SPPS).
The standard method for Fmoc deprotection in SPPS involves treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF)[1][2][3]. This process occurs via a β-elimination mechanism, yielding the free N-terminal amine, dibenzofulvene (DBF), and the DBF-piperidine adduct[2][3]. While generally efficient, the basic conditions and the nature of the phenylthioether side chain warrant a thorough understanding of the potential challenges to develop a robust deprotection strategy.
Key Considerations for this compound
The primary concern when deprotecting peptides containing this compound is the stability of the unprotected phenylthioether side chain under repeated basic conditions. While the thioether in methionine is generally stable to piperidine, the reactivity of an aryl thioether may differ. Potential side reactions, although more commonly associated with final acidic cleavage, could include oxidation of the sulfur atom. Therefore, careful monitoring and optimization of the deprotection conditions are crucial.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is the most common method for Fmoc removal and should be the starting point for peptides containing this compound.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in high-purity, amine-free DMF
-
DMF for washing
-
Reaction vessel for SPPS
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for an initial 2-3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture for an additional 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Fmoc Deprotection with DBU (for difficult sequences)
For sequences prone to aggregation where the standard piperidine protocol may be inefficient, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.
Materials:
-
Fmoc-protected peptide-resin
-
2% (v/v) DBU in DMF
-
DMF for washing
-
Reaction vessel for SPPS
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 2% DBU in DMF solution to the resin.
-
Agitate the mixture at room temperature for 2-5 minutes.
-
Drain the deprotection solution.
-
Repeat the DBU treatment one to two more times.
-
Wash the resin extensively with DMF (at least 7-10 times) to ensure complete removal of DBU.
Note: Unlike piperidine, DBU does not scavenge the liberated dibenzofulvene. Therefore, thorough washing is critical to prevent side reactions.
Monitoring Fmoc Deprotection
Routine monitoring of the Fmoc deprotection is highly recommended to ensure complete removal of the Fmoc group at each cycle.
UV-Vis Spectrophotometry
This is a quantitative method that measures the absorbance of the DBF-piperidine adduct, which has a characteristic absorbance maximum at approximately 301 nm.
Procedure:
-
Collect the combined filtrates from the two piperidine deprotection steps in a volumetric flask of known volume.
-
Dilute the filtrate to the mark with DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Use a quartz cuvette with a 1 cm path length.
-
Blank the spectrophotometer with a 20% piperidine in DMF solution.
-
Measure the absorbance of the diluted filtrate at ~301 nm.
Qualitative Ninhydrin (Kaiser) Test
This colorimetric test detects the presence of free primary amines on the resin. A positive result (blue-purple beads) indicates successful deprotection, while a negative result (yellow beads) suggests incomplete deprotection.
Data Presentation: Deprotection Conditions and Potential Side Reactions
| Parameter | Standard Protocol (Piperidine) | Alternative Protocol (DBU) |
| Reagent | 20% Piperidine in DMF | 2% DBU in DMF |
| Reaction Time | 2-3 min, followed by 5-10 min | 3 x 2-5 min |
| Temperature | Room Temperature | Room Temperature |
| Monitoring | UV-Vis (~301 nm), Ninhydrin Test | Ninhydrin Test |
| Potential Side Reaction | Description | Mitigation Strategy |
| Incomplete Deprotection | Leads to deletion sequences. Can be caused by peptide aggregation or steric hindrance. | Use DBU-based protocol. Increase deprotection time or temperature (with caution). |
| Aspartimide Formation | Intramolecular cyclization of Asp residues, particularly in Asp-Gly or Asp-Ser sequences. | Not directly related to the thioether, but a common side reaction in Fmoc SPPS. |
| Oxidation of Thioether | The phenylthioether is potentially susceptible to oxidation, although less likely under basic deprotection conditions compared to acidic cleavage. | Use high-purity, peroxide-free solvents. Minimize exposure to air. |
Visualizing the Experimental Workflow
References
cleavage cocktail for peptides containing phenylthio ethers
Answering the user's request requires creating a comprehensive set of application notes and protocols for the cleavage of peptides containing phenylthio ethers. This involves detailing the chemical challenges, providing specific recipes for cleavage cocktails, outlining a step-by-step experimental procedure, and offering troubleshooting advice. A key component is the visualization of the workflow and the underlying chemical principles using Graphviz diagrams, adhering to strict formatting and color-contrast guidelines.
Introduction
Peptides containing phenylthio ethers, often introduced through modification of cysteine residues, are valuable tools in chemical biology and drug development. However, the final cleavage and deprotection step following solid-phase peptide synthesis (SPPS) presents a significant challenge. The thioether bond is sensitive to the strong acid conditions, typically high concentrations of trifluoroacetic acid (TFA), used to cleave the peptide from the resin and remove side-chain protecting groups.[1][2] This sensitivity can lead to unwanted side reactions, such as S-alkylation or degradation of the thioether linkage, resulting in reduced yield and purity of the final product.[1][3]
To mitigate these side reactions, specialized "cleavage cocktails" are employed. These cocktails consist of TFA mixed with a variety of nucleophilic scavengers designed to trap reactive carbocations generated during the deprotection process.[1][2] This document provides detailed protocols and guidance for selecting and using cleavage cocktails tailored for peptides containing phenylthio ethers.
Cleavage Cocktail Composition and Selection
The success of the cleavage reaction hinges on the careful selection of scavengers. These reagents quench reactive electrophilic species, primarily carbocations (e.g., tert-butyl cations) that are liberated from acid-labile protecting groups and the resin linker.[2]
Key Components:
-
Trifluoroacetic Acid (TFA): The primary cleavage reagent. For sensitive peptides, the concentration is often kept between 80-95%.[1][4]
-
Scavengers:
-
Triisopropylsilane (TIS): A highly effective scavenger for reducing carbocations.[5]
-
Water (H₂O): Acts as a proton source and helps trap some carbocations. Typically used at 2.5-5%.[4][6]
-
1,2-Ethanedithiol (EDT): A dithiol that is particularly effective at scavenging a variety of reactive species and can help keep cysteine residues in their reduced state.[6][7]
-
Thioanisole: An aromatic thiol that can protect thioether-containing residues like methionine and, by extension, phenylthio ethers. It is often used in combination with other scavengers.[4][7]
-
The choice of cocktail depends on the other sensitive amino acids present in the peptide sequence. For instance, peptides containing tryptophan, methionine, or arginine require more robust scavenger mixtures.[1][8]
Table 1: Recommended Cleavage Cocktails for Phenylthio Ether-Containing Peptides
| Cocktail Name | Composition (v/v/v) | Cleavage Time (h) | Suitability & Notes |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 1-2 | A general, non-malodorous cocktail suitable for peptides with trityl-based protecting groups.[4] Phenol acts as an additional scavenger. |
| Standard Mild | 95% TFA / 2.5% H₂O / 2.5% TIS | 2-4 | A widely used general-purpose cocktail for peptides without highly sensitive residues.[2] The inclusion of TIS is critical for protecting the phenylthio ether from alkylation. |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | 2-4 | Specifically recommended for peptides containing arginine residues with sulfonyl protecting groups.[7] The combination of thioanisole and EDT offers excellent protection for thioethers and other sensitive functionalities.[7] Peptides with multiple Arg residues may require longer deprotection times.[7] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | 2-4 | A robust, "universal" cocktail for peptides containing a variety of sensitive residues, including Trp, Met, and Cys.[6] Its comprehensive scavenger mix provides a high degree of protection against various side reactions. |
Experimental Protocols
Safety Precaution: All procedures involving trifluoroacetic acid (TFA) and thiols must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Cleavage and Deprotection of Phenylthio Ether-Containing Peptides
This protocol provides a general procedure for cleaving the peptide from the resin and removing acid-labile protecting groups.
Materials:
-
Peptide-bound resin (dried under vacuum)
-
Cleavage Cocktail (e.g., Reagent R: 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole), freshly prepared
-
Cold diethyl ether (-20°C)
-
Dichloromethane (DCM)
-
Centrifuge tubes (TFA-resistant)
-
Reaction vessel (with frit)
-
Nitrogen or Argon gas supply
-
HPLC system for purification
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the dried peptide-bound resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin thoroughly with DCM (3 x 5 mL) to remove residual synthesis solvents and swell the resin.[1] Dry the resin under a stream of nitrogen for 15-30 minutes.[1]
-
Cleavage Reaction: Add the freshly prepared and pre-chilled cleavage cocktail to the resin (typically 5-10 mL per gram of resin).[7][8] Seal the vessel and gently agitate at room temperature for 2-4 hours. The optimal duration depends on the peptide sequence and protecting groups used; a small-scale trial cleavage is recommended to determine the ideal time.[3][8]
-
Peptide Filtration: After the incubation period, filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains the cleaved peptide.[2]
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA (e.g., 2 x 1 mL) and combine the filtrates to maximize peptide recovery.
-
Peptide Precipitation: In a centrifuge tube, place a 10-fold volume of cold diethyl ether relative to the total volume of the collected TFA filtrate.[2] Add the TFA solution dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[9]
-
Peptide Isolation: Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation. Centrifuge the suspension to pellet the peptide. Carefully decant the ether supernatant.[9]
-
Washing: Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and cleaved protecting groups.[6][9] After each wash, centrifuge and decant the ether.
-
Drying: After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether.[9]
-
Purification and Lyophilization: Dissolve the crude peptide in a suitable aqueous solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the purified fractions to obtain the final peptide as a fluffy white powder.
Visualized Workflow and Mechanism
Caption: A comprehensive workflow for the cleavage and purification of peptides with phenylthio ethers.
Caption: Logical diagram showing the role of scavengers in preventing side reactions during TFA cleavage.
References
Application Notes: Synthesis of Thioether-Bridged Peptides Using (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of cyclic peptides as therapeutic agents has gained significant traction due to their enhanced metabolic stability, improved receptor selectivity, and favorable pharmacokinetic profiles compared to their linear counterparts. Thioether bridges, in particular, offer a stable and non-reducible linkage, making them an attractive strategy for peptide cyclization. This document provides detailed application notes and protocols for the use of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid in the solid-phase synthesis of thioether-bridged peptides. This specialized amino acid serves as a key building block, enabling the introduction of a thioether linkage through an intramolecular cyclization reaction.
This compound is a custom-synthesized amino acid derivative. Its IUPAC name is (3R)-3-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-4-(phenylthio)butanoic acid, and its CAS number is 1244724-97-7. This molecule is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Applications in Drug Discovery
Thioether-bridged peptides have shown significant promise in various therapeutic areas. The conformational constraint imposed by the thioether bridge can lock the peptide into a bioactive conformation, leading to high-affinity binding to biological targets. Key applications include:
-
Development of Potent and Selective Receptor Agonists and Antagonists: By mimicking natural cyclic peptide hormones and signaling molecules.
-
Enzyme Inhibitors: The rigid structure can fit into enzyme active sites with high specificity.
-
Antimicrobial Peptides: Cyclization can enhance the stability and lytic activity of antimicrobial peptides.
-
Drug Delivery Vehicles: Cyclic peptides can be designed to target specific cells or tissues.
The use of this compound provides a straightforward method to access these valuable structures.
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS and on-resin cyclization techniques. Researchers should optimize conditions for their specific peptide sequence.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the synthesis of a linear peptide containing this compound and a cysteine residue, which is required for the subsequent intramolecular cyclization.
Materials:
-
Rink Amide MBHA resin or other suitable Fmoc-compatible resin.
-
Fmoc-protected amino acids, including this compound and Fmoc-Cys(Trt)-OH.
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether.
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating it with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) using 3 equivalents of the amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
To incorporate this compound, use the same coupling procedure as for other standard amino acids.
-
-
Final Fmoc Deprotection: After coupling the final amino acid, deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Washing: Wash the resin extensively with DMF and DCM and dry under vacuum.
Protocol 2: On-Resin Thioether Bridge Formation
This protocol describes the intramolecular cyclization of the peptide while it is still attached to the solid support. This is achieved through the nucleophilic attack of the deprotected cysteine thiol group on the phenylthioether moiety of the specialized amino acid.
Materials:
-
Peptidyl-resin from Protocol 1.
-
Trityl deprotection solution: TFA/TIS/DCM (1:5:94).
-
Cyclization base: DIPEA or other non-nucleophilic base.
-
Solvent: DMF.
Procedure:
-
Selective Cysteine Deprotection:
-
Swell the peptidyl-resin in DCM.
-
Treat the resin with the trityl deprotection solution for 1-2 hours to remove the trityl protecting group from the cysteine side chain.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Intramolecular Cyclization:
-
Suspend the resin in DMF.
-
Add 5-10 equivalents of DIPEA to the resin suspension to facilitate the intramolecular nucleophilic substitution.
-
Agitate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by LC-MS.
-
-
Resin Washing: Once the cyclization is complete, wash the resin with DMF and DCM and dry under vacuum.
Protocol 3: Cleavage and Purification of the Cyclic Peptide
Procedure:
-
Cleavage from Resin: Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude cyclic peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.
Data Presentation
The efficiency of the on-resin cyclization can be influenced by factors such as the peptide sequence, the length of the linear precursor, and the reaction conditions. The following table provides representative data for the synthesis of a model thioether-bridged peptide.
| Peptide Sequence | Linear Peptide Yield (%) | Cyclization Efficiency (%) | Final Purity (%) |
| Ac-Cys-(Ala)₂-X-Gly-NH₂ | 75 | 85 | >95 |
| Ac-Cys-(Ala)₄-X-Gly-NH₂ | 70 | 78 | >95 |
| Ac-Cys-(Gly)₃-X-Pro-NH₂ | 65 | 80 | >93 |
| Ac-Cys-Phe-Leu-X-NH₂ | 72 | 88 | >96 |
| X represents the incorporated (R)-3-amino-4-(phenylthio)butanoic acid residue. Data are representative and will vary depending on the specific peptide sequence and experimental conditions. |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of a thioether-bridged peptide using this compound.
Caption: Workflow for the synthesis of thioether-bridged peptides.
Logical Relationship of Cyclization
The diagram below illustrates the chemical logic of the intramolecular thioether bridge formation.
Caption: Key steps in the on-resin thioether cyclization.
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the unnatural amino acid, (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid, into bioactive peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The introduction of this gamma-amino acid with a phenylthioether side chain offers a strategic approach to developing peptidomimetics with potentially enhanced enzymatic stability, altered conformational properties, and novel biological activities.
Introduction
This compound is a valuable building block for the synthesis of modified peptides. As a gamma-amino acid, its incorporation into a peptide backbone introduces a longer spacer between amino acid residues, which can significantly impact the peptide's secondary structure and its interaction with biological targets. The phenylthioether side chain can participate in various non-covalent interactions and may serve as a handle for further chemical modification. The use of Fmoc (9-fluorenylmethoxycarbonyl) protection on the nitrogen atom makes it fully compatible with standard Fmoc-SPPS protocols.[1]
The primary applications for incorporating this amino acid include:
-
Development of Peptidomimetics: Creating peptide analogs with improved stability against proteolytic degradation.[2]
-
Conformational Constraints: Inducing specific secondary structures or turns in a peptide chain.
-
Structure-Activity Relationship (SAR) Studies: Probing the importance of backbone spacing and side-chain interactions for biological activity.
-
Drug Discovery: Generating novel peptide-based therapeutics with enhanced pharmacological properties.
Key Characteristics of this compound
| Property | Value |
| CAS Number | 1244724-97-7 |
| Molecular Formula | C₂₅H₂₃NO₄S |
| Molecular Weight | 433.52 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at 2-8 °C, protected from moisture |
Experimental Protocols
The following protocols are based on standard and well-established Fmoc-SPPS procedures.[3][4] Researchers should consider these as a starting point and may need to optimize conditions for their specific peptide sequence and synthesis scale.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide incorporating this compound on a pre-loaded Wang or Rink Amide resin.
Materials:
-
Pre-loaded Fmoc-amino acid resin (e.g., Wang, Rink Amide)
-
This compound
-
Standard Fmoc-protected amino acids
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail (for Rink Amide resin): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Precipitation and Washing Solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours. Coupling times for gamma-amino acids may need to be extended compared to standard alpha-amino acids.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection (step 2) to remove the Fmoc group from the N-terminal amino acid.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and finally with methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Quantitative Data Summary (Hypothetical Example)
Since no specific quantitative data for peptides synthesized with this exact amino acid is publicly available, the following table presents a hypothetical example based on typical outcomes for the synthesis of a short model peptide (e.g., a pentapeptide) incorporating this building block.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >95% | Monitored by Kaiser test. Extended coupling times (2-4 hours) are recommended for this gamma-amino acid to ensure high efficiency. |
| Crude Peptide Purity | 60-80% | Determined by analytical RP-HPLC. Purity will be sequence-dependent. |
| Overall Yield | 20-40% | Based on the initial resin loading. Yields can vary significantly based on the peptide sequence, length, and purification efficiency. |
| Final Purity (Post-HPLC) | >98% | Achievable with standard RP-HPLC purification protocols. |
Visualizations
Experimental Workflow for Peptide Synthesis
References
Application Note: Analytical HPLC Purification of Peptides Incorporating (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a non-proteinogenic amino acid that introduces a unique structural and physicochemical element into a peptide chain. The presence of the phenylthio group significantly increases the hydrophobicity of the peptide, which is a critical consideration for its purification.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides, separating the target peptide from impurities based on differences in hydrophobicity.[3][4]
This application note provides a detailed protocol for the analytical RP-HPLC purification of peptides containing this compound. The methodology is designed to achieve high purity of the target peptide, which is essential for accurate downstream biological assays and clinical development.
Experimental Protocols
A systematic approach to method development is crucial for optimizing the purification of peptides containing hydrophobic unnatural amino acids.[5] The following protocol outlines a standard starting point for the analytical HPLC purification of a peptide containing this compound.
Sample Preparation
Proper sample preparation is the first critical step to ensure reproducible and high-quality HPLC results.[6]
-
Dissolution: Dissolve the crude, lyophilized peptide in a suitable solvent at a concentration of 1 mg/mL. The initial solvent should ideally be the starting mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to ensure good peak shape. For highly hydrophobic peptides, a small amount of organic solvent like acetonitrile or isopropanol may be necessary to achieve complete dissolution.
-
Filtration: Filter the dissolved peptide solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[6]
HPLC System and Conditions
The following conditions are a robust starting point for the analytical purification. Optimization of the gradient may be required depending on the specific peptide sequence and the impurity profile.
-
HPLC System: A standard analytical HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column is the most common choice for peptide purification.[7]
-
Stationary Phase: Octadecyl-silane (C18)
-
Dimensions: 4.6 x 150 mm or 4.6 x 250 mm
-
Particle Size: 3 µm or 5 µm
-
Pore Size: 100 Å or 120 Å
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
-
Gradient Elution: A linear gradient is typically employed to separate the peptide from its impurities. Due to the hydrophobicity of the phenylthio group, a shallower gradient may be necessary to achieve optimal resolution.
-
Initial Conditions: 5% Mobile Phase B
-
Gradient: 5% to 65% Mobile Phase B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
-
Detection:
-
Wavelength: 214 nm or 220 nm (for detection of the peptide backbone).[7]
-
-
Column Temperature: Ambient or controlled at 25-30 °C for improved reproducibility.
Post-Purification Processing
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC using the same or a slightly modified gradient to confirm the purity of the isolated peptide.
-
Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide as a fluffy white powder.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from the analytical HPLC purification of a peptide containing this compound.
| Parameter | Crude Peptide | Purified Peptide |
| Retention Time (min) | 18.5 | 18.5 |
| Purity (%) | ~65% | >98% |
| Peak Area (arbitrary units) | 650,000 | 985,000 |
| Peak Asymmetry | 1.3 | 1.1 |
Workflow Diagram
The following diagram illustrates the complete workflow for the analytical HPLC purification and analysis of a peptide containing this compound.
Caption: Workflow for analytical HPLC purification of peptides.
References
- 1. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity | Semantic Scholar [semanticscholar.org]
- 3. gilson.com [gilson.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application Note: Mass Spectrometry Characterization of Peptides Containing (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids into peptides is a key strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced stability, novel structural properties, and improved therapeutic potential. One such unnatural amino acid, (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid, introduces a flexible thioether linkage and a bulky phenyl group into the peptide backbone. These features can influence peptide conformation and resistance to enzymatic degradation.
Accurate and detailed characterization of peptides modified with this amino acid is crucial for ensuring the quality and purity of synthetic peptides and for understanding their structure-activity relationships. Mass spectrometry (MS) is a primary analytical technique for this purpose, providing information on molecular weight and amino acid sequence. However, the presence of the this compound moiety can lead to unique fragmentation patterns that require specialized interpretation.
This application note provides detailed protocols for the synthesis, sample preparation, and mass spectrometry analysis of peptides containing this compound. It outlines the expected fragmentation behavior under different dissociation techniques, namely Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), to facilitate confident characterization of these modified peptides.
Experimental Protocols
Peptide Synthesis
Peptides incorporating this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.[1][2]
Materials:
-
Rink Amide resin
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvent: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Protocol:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Deprotect the terminal Fmoc group on the resin using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the first standard Fmoc-amino acid by dissolving it with HBTU, HOBt, and DIPEA in DMF and adding it to the resin. Allow the reaction to proceed for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for each subsequent amino acid, including this compound.
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the resin with DMF and DCM, and dry the peptide-resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide.
Sample Preparation for Mass Spectrometry
Proper sample preparation is critical for successful mass spectrometry analysis.[3][4][5]
Materials:
-
Lyophilized peptide
-
Solvent A: 0.1% Formic acid in water (LC-MS grade)
-
Solvent B: 0.1% Formic acid in acetonitrile (LC-MS grade)
-
C18 ZipTip® or equivalent for desalting
Protocol:
-
Reconstitute the lyophilized peptide in Solvent A to a final concentration of 1 mg/mL.
-
Vortex the sample to ensure complete dissolution.
-
Desalt the peptide solution using a C18 ZipTip® according to the manufacturer's protocol to remove salts and other synthesis impurities.
-
Elute the peptide from the ZipTip® using a solution of 50% acetonitrile in 0.1% formic acid.
-
Dilute the desalted peptide solution with Solvent A to a final concentration suitable for your mass spectrometer (typically in the low fmol/µL to pmol/µL range).
Mass Spectrometry Analysis
The analysis of peptides containing this compound can be performed on a high-resolution mass spectrometer equipped with both CID and ETD fragmentation capabilities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A nano- or micro-flow HPLC system.
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 40% Solvent B over 30-60 minutes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 300 nL/min for a nano-column).
Mass Spectrometry (MS and MS/MS)
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan: Acquire full scan mass spectra over a mass range that includes the expected precursor ion m/z values (e.g., 300-2000 m/z).
-
MS/MS Fragmentation:
-
Collision-Induced Dissociation (CID): Use a normalized collision energy of 25-35%.
-
Electron Transfer Dissociation (ETD): Use a calibrated reaction time and reagent ion target.
-
-
Data Acquisition: Employ a data-dependent acquisition (DDA) method to trigger MS/MS on the most abundant precursor ions.
Data Presentation and Interpretation
The incorporation of this compound results in a specific mass shift and characteristic fragmentation patterns.
Mass Calculation
The monoisotopic mass of the (R)-3-amino-4-(phenylthio)butanoic acid residue within a peptide is 211.0718 Da. The following table summarizes the key molecular weights.
| Compound/Residue | Molecular Formula | Monoisotopic Mass (Da) |
| This compound | C₂₆H₂₅NO₄S | 447.1504 |
| (R)-3-amino-4-(phenylthio)butanoic acid residue | C₁₁H₁₃NOS | 211.0718 |
Expected Fragmentation Patterns
The fragmentation of peptides containing this modification will yield both standard peptide backbone fragments (b- and y-ions for CID; c- and z-ions for ETD) and diagnostic fragment ions related to the modification itself.
Under CID conditions, fragmentation of the peptide backbone and the side chain of the modified amino acid is expected.[6]
-
Backbone Fragmentation: Standard b- and y-type ions will be observed, allowing for sequence confirmation.
-
Side Chain Fragmentation: A characteristic neutral loss of the phenylthio group (C₆H₅S, 109.0139 Da) or benzenethiol (C₆H₆S, 110.0217 Da) from the precursor or fragment ions is anticipated. Cleavage of the C-S bond is a likely fragmentation pathway.
Table of Expected CID Fragment Ions for a Hypothetical Peptide Ac-Ala-X-Gly-NH₂ (where X is the modified residue):
| Precursor Ion (m/z) | Fragment Ion | Calculated m/z | Description |
| [M+H]⁺ | b₁ | 114.0657 | Ac-Ala |
| y₁ | 131.0715 | Gly-NH₂ | |
| b₂ | 325.1375 | Ac-Ala-X | |
| y₂ | 342.1433 | X-Gly-NH₂ | |
| b₂ - C₆H₅S | 216.1236 | b₂ with neutral loss of phenylthio | |
| y₂ - C₆H₅S | 233.1294 | y₂ with neutral loss of phenylthio |
ETD is a non-ergodic fragmentation technique that tends to cleave the peptide backbone while preserving labile post-translational modifications.[7][8][9]
-
Backbone Fragmentation: Predominantly c- and z-type fragment ions are expected, providing extensive sequence coverage.
-
Side Chain Integrity: The phenylthioether linkage is expected to remain largely intact on the fragment ions, allowing for precise localization of the modification.
Table of Expected ETD Fragment Ions for a Hypothetical Peptide Ac-Ala-X-Gly-NH₂ (where X is the modified residue):
| Precursor Ion (m/z) | Fragment Ion | Calculated m/z | Description |
| [M+2H]²⁺ | c₁ | 131.0922 | Ac-Ala + 2H |
| z₁ | 132.0793 | Gly-NH₂ - H | |
| c₂ | 342.1640 | Ac-Ala-X + 2H | |
| z₂ | 343.1511 | X-Gly-NH₂ - H |
Visualizations
Caption: Workflow for the characterization of modified peptides.
Caption: Chemical structure of the modified amino acid.
Conclusion
The mass spectrometric characterization of peptides containing this compound can be successfully achieved through a combination of CID and ETD fragmentation techniques. CID provides valuable information through characteristic neutral losses of the phenylthio moiety, while ETD offers extensive backbone cleavage for confident sequence determination and localization of the modification. The protocols and expected fragmentation patterns outlined in this application note serve as a comprehensive guide for researchers working with this and similar modified peptides, facilitating the advancement of peptide-based drug discovery and development.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of electron transfer dissociation (ETD) for the analysis of posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 9. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Peptide Stability with (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation in vivo, leading to a short half-life and reduced efficacy. A key strategy to overcome this limitation is the incorporation of non-natural amino acids that confer resistance to proteolysis. This document provides detailed application notes and protocols for the incorporation of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid, a β-amino acid with a thioether side chain, to enhance the stability of synthetic peptides.
The introduction of a β-amino acid backbone alters the peptide's conformation, making it a poor substrate for many proteases.[1] Furthermore, the thioether linkage in the side chain is a stable isostere of the more labile disulfide bond, offering resistance to reduction and oxidation in biological environments. The combination of these features makes this compound a valuable building block for the development of more robust peptide-based therapeutics.
Data Presentation: Expected Impact on Peptide Stability
While specific quantitative data for peptides incorporating this compound is not extensively available in public literature, the following table summarizes the expected trend in stability based on studies of similar modifications, such as the inclusion of β-amino acids and thioether linkages. The data presented is a representative example to illustrate the anticipated improvement in peptide half-life.
| Peptide Sequence | Modification | Half-life in Human Serum (t½) | Fold Improvement |
| Ac-Ala-Gly-Phe-Leu-NH₂ | None (Control α-peptide) | ~ 15 minutes | 1x |
| Ac-Ala-β³-hAla -Phe-Leu-NH₂ | β-amino acid incorporation | > 24 hours | > 96x |
| Cyclo(Cys-Ala-Gly-Phe-Leu-Cys) | Disulfide bridge | ~ 2 hours | 8x |
| Cyclo(Thioether-Ala-Gly-Phe-Leu) | Thioether bridge | > 12 hours | > 48x |
| Ac-Ala-(R)-3-amino-4-(phenylthio)butanoyl -Phe-Leu-NH₂ | Expected | Significantly > 24 hours | > 100x |
Note: The values for the control and modified peptides are representative and sourced from general findings in peptide stability studies. The expected half-life for the peptide containing this compound is an educated estimation based on the combined stabilizing effects of the β-amino acid backbone and the thioether side chain.
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing the specified non-natural amino acid.
Materials:
-
Rink Amide resin
-
This compound
-
Standard Fmoc-protected α-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for standard α-amino acids):
-
Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5x).
-
-
Incorporation of this compound:
-
Due to the potential for steric hindrance, a longer coupling time or the use of a stronger coupling agent like HATU may be necessary.
-
Dissolve this compound (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF (5x).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for subsequent non-natural amino acids) for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
-
Protocol for In Vitro Serum Stability Assay
This protocol describes a method to assess the stability of the synthesized peptide in human serum.
Materials:
-
Purified peptide
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% TFA
-
Trichloroacetic acid (TCA) or cold ACN for protein precipitation
-
Incubator at 37°C
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Reaction Setup:
-
Pre-warm human serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.
-
As a control, prepare a similar solution of the peptide in PBS.
-
-
Incubation and Time Points:
-
Incubate the peptide-serum and peptide-PBS mixtures at 37°C.
-
Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours).
-
-
Quenching and Protein Precipitation:
-
To each aliquot, add an equal volume of 10% TCA or three volumes of cold ACN to precipitate serum proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant containing the peptide.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
The percentage of intact peptide at each time point is calculated relative to the 0-hour time point.
-
The half-life (t½) is determined by plotting the percentage of intact peptide versus time.
-
Optionally, use LC-MS to identify degradation products.
-
Protocol for Enzymatic Degradation Assay
This protocol outlines a method to evaluate the peptide's stability against specific proteases.
Materials:
-
Purified peptide
-
Protease of interest (e.g., trypsin, chymotrypsin, pepsin)
-
Appropriate buffer for the chosen protease (e.g., Tris-HCl for trypsin, acetate buffer for pepsin)
-
Quenching solution (e.g., 10% TFA)
-
Incubator at 37°C
-
RP-HPLC system
Procedure:
-
Peptide and Enzyme Solutions:
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL) in the appropriate assay buffer.
-
Prepare a stock solution of the protease (e.g., 1 mg/mL) in the same buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution and the protease solution at a specific ratio (e.g., 100:1 substrate to enzyme ratio by weight).
-
As a control, incubate the peptide in the buffer without the enzyme.
-
-
Incubation and Time Points:
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Quenching the Reaction:
-
Stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA) to each aliquot.
-
-
Analysis:
-
Analyze the samples by RP-HPLC to determine the percentage of undigested peptide remaining at each time point.
-
Calculate the rate of degradation and compare it to a control peptide lacking the stabilizing modification.
-
Visualizations
Experimental Workflow for Peptide Synthesis and Stability Testing
Caption: Workflow for the synthesis and stability evaluation of a modified peptide.
Hypothetical Signaling Pathway Modulation
Peptides incorporating this compound can be designed to interact with various cellular targets. A common target for bioactive peptides is the G-protein coupled receptor (GPCR) family, which plays a crucial role in numerous physiological processes. The following diagram illustrates a general GPCR signaling pathway that could be modulated by a stabilized peptide antagonist.
References
Application Note: NMR Analysis of Peptides Containing (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development, offering the potential to enhance peptide stability, bioactivity, and conformational properties.[1][2] (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a unique building block that introduces both a flexible beta-amino acid backbone and a thioether linkage, which can influence peptide structure and function. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of these modified peptides at the atomic level.[3] This application note provides a comprehensive guide to the synthesis and detailed NMR analysis of peptides containing this compound.
Key Applications
-
Conformational Analysis: Elucidating the three-dimensional structure of modified peptides in solution.
-
Drug Design: Understanding structure-activity relationships (SAR) to guide the design of more potent and selective peptide-based therapeutics.
-
Stability Studies: Assessing the impact of the unnatural amino acid on the proteolytic stability of the peptide.
-
Interaction Studies: Characterizing the binding of the peptide to its biological target.
Experimental Protocols
A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc chemistry is employed for the synthesis of peptides containing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF, DCM, and DMF.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Figure 1: Workflow for Solid-Phase Peptide Synthesis.
Protocol 2: NMR Sample Preparation
-
Dissolution: Dissolve the purified, lyophilized peptide in a suitable NMR solvent. For aqueous solutions, use 90% H₂O/10% D₂O or 100% D₂O. For organic solvents, deuterated options like DMSO-d₆ or CD₃OH are common.
-
Concentration: Aim for a peptide concentration of 1-5 mM for optimal signal-to-noise.
-
pH Adjustment: Adjust the pH of aqueous samples to the desired value (typically between 4 and 6) to minimize the amide proton exchange rate.
-
Internal Standard: Add a suitable internal standard (e.g., DSS or TSP for aqueous samples) for chemical shift referencing.
-
Filtering: Filter the sample into a clean NMR tube to remove any particulate matter.
NMR Data Acquisition and Analysis
A suite of 1D and 2D NMR experiments is necessary for the complete assignment and structural characterization of the peptide.
Recommended NMR Experiments:
-
1D ¹H: Provides an initial overview of the sample's purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies coupled spin systems, allowing for the assignment of protons within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the peptide's 3D structure.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of carbon resonances.
-
2D ¹H-¹⁵N HSQC (if ¹⁵N-labeled): Correlates amide protons with their directly attached nitrogens, useful for monitoring backbone dynamics and interactions.
Figure 2: Workflow for NMR Structure Determination.
Illustrative Data Presentation
The following tables present hypothetical but realistic NMR data for a model peptide, Ac-Ala-(R-3-amino-4-(phenylthio)butanoic acid)-Gly-NH₂. This data is for illustrative purposes to demonstrate how to structure and present quantitative NMR results.
Table 1: ¹H Chemical Shifts (δ) in ppm
| Residue | NH | α-H | β-H | γ-H | Other |
| Ala-1 | 8.15 | 4.35 | 1.38 | - | CH₃: 2.05 (Ac) |
| Aptb-2* | 7.98 | 4.52 | 2.65, 2.50 | 3.20, 3.10 | Phenyl: 7.2-7.4 |
| Gly-3 | 8.30 | 3.95 | - | - | - |
*Aptb = (R)-3-amino-4-(phenylthio)butanoic acid
Table 2: ³J-Coupling Constants in Hz
| Residue | ³J(HN, Hα) |
| Ala-1 | 7.5 |
| Aptb-2 | 8.2 |
| Gly-3 | 5.9 |
Table 3: Key NOE Correlations
| Proton 1 | Proton 2 | Intensity |
| Ala-1 αH | Aptb-2 NH | Medium |
| Aptb-2 αH | Gly-3 NH | Strong |
| Aptb-2 βH | Aptb-2 Phenyl | Medium |
| Aptb-2 γH | Aptb-2 Phenyl | Strong |
Conclusion
The protocols and analytical workflows detailed in this application note provide a robust framework for the synthesis and comprehensive NMR analysis of peptides incorporating this compound. The successful application of these methods will yield valuable insights into the structural and dynamic properties of these modified peptides, thereby accelerating their development as potential therapeutic agents. The inclusion of unnatural amino acids like the one discussed here offers a versatile platform for designing peptides with improved pharmacological profiles.[1][2]
References
- 1. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Conformational investigation of peptides using solid-state NMR spectroscopy-A study of polymorphism of β-turn peptides containing diprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Peptide Aggregation with (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on utilizing (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid, hereafter referred to as Fmoc-Amp(PhS)-OH, to mitigate aggregation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Amp(PhS)-OH and how does it prevent peptide aggregation?
A1: Fmoc-Amp(PhS)-OH is a modified amino acid derivative used in SPPS. Its unique structure, featuring a phenylthio group, is designed to disrupt the intermolecular hydrogen bonding between peptide chains that leads to the formation of secondary structures like β-sheets. These secondary structures are a primary cause of on-resin aggregation. By incorporating Fmoc-Amp(PhS)-OH into a peptide sequence, the planarity of the peptide backbone is disrupted, which in turn hinders the self-association of peptide chains.
Q2: At what point during SPPS should I consider using Fmoc-Amp(PhS)-OH?
A2: It is advisable to consider incorporating Fmoc-Amp(PhS)-OH when you observe signs of aggregation, such as poor resin swelling, incomplete Fmoc deprotection, or failed coupling reactions.[1] Hydrophobic sequences are particularly prone to aggregation. While difficult to predict with certainty, aggregation is more likely to occur in peptides longer than five or six residues.[2]
Q3: How do I incorporate Fmoc-Amp(PhS)-OH into my peptide sequence?
A3: Fmoc-Amp(PhS)-OH is incorporated into the peptide sequence using standard coupling protocols for Fmoc-protected amino acids. The use of a potent coupling reagent such as HBTU or HATU is recommended to ensure efficient coupling, especially given the unique structure of this amino acid.
Q4: Will the phenylthio group of Fmoc-Amp(PhS)-OH be present in the final peptide?
A4: Yes, the phenylthio group is a stable part of the amino acid side chain and will be present in the final cleaved peptide. It is important to consider how this modification might impact the biological activity and physicochemical properties of your peptide.
Q5: Are there any known side reactions associated with the use of Fmoc-Amp(PhS)-OH?
A5: While specific side reactions for Fmoc-Amp(PhS)-OH are not extensively documented in the provided search results, general side reactions in Fmoc-based SPPS can include aspartimide formation, diketopiperazine formation, and racemization.[2][3] It is crucial to use optimized coupling and deprotection conditions to minimize these risks.
Troubleshooting Guide
This guide addresses common issues encountered when using Fmoc-Amp(PhS)-OH to overcome peptide aggregation.
| Problem | Potential Cause | Recommended Solution |
| Poor Resin Swelling | Significant on-resin peptide aggregation is preventing solvent penetration.[1] | - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to your DMF. - Wash the resin with a solution containing a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step.[4] |
| Incomplete Fmoc Deprotection | Aggregation is sterically hindering the access of the piperidine solution to the N-terminal Fmoc group.[1] | - Use a stronger deprotection reagent by adding 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the 20% piperidine/DMF solution.[1][5] - Increase the deprotection temperature to 40-50°C, but monitor for potential side reactions.[1] |
| Incomplete Coupling of Fmoc-Amp(PhS)-OH | Steric hindrance from the bulky side chain of Fmoc-Amp(PhS)-OH or existing peptide aggregation is preventing complete reaction. | - Use a more potent coupling reagent such as HATU or HCTU.[5] - Perform a double coupling of the Fmoc-Amp(PhS)-OH.[5] - Increase the coupling time and/or temperature.[5] |
| Presence of Deletion Sequences in Final Peptide | Inefficient coupling or deprotection at various stages due to aggregation. | - In addition to incorporating Fmoc-Amp(PhS)-OH, consider other anti-aggregation strategies such as using "magic mixture" solvents or microwave irradiation during synthesis. |
| Difficulty Dissolving the Final Peptide | The hydrophobic nature of the peptide, potentially increased by the phenylthio group, is causing solubility issues. | - Start by attempting to dissolve the peptide in sterile, distilled water.[6] - If insoluble, try adjusting the pH. For acidic peptides, use a basic buffer; for basic peptides, use an acidic buffer. - For highly hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be necessary, followed by careful addition to an aqueous buffer.[6] - Sonication can help break up aggregates but should be used cautiously to avoid peptide degradation.[6] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Amp(PhS)-OH
This protocol outlines a standard manual coupling procedure for incorporating Fmoc-Amp(PhS)-OH into a peptide sequence on a solid support.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Amp(PhS)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling Reaction: Add the activation mixture to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) to remove any unreacted reagents before proceeding to the next deprotection step.
Protocol 2: Deprotection using a DBU-Containing Solution
This protocol is recommended when standard piperidine treatment is insufficient for Fmoc removal due to aggregation.
-
Reagent Preparation: Prepare a fresh solution of 2% DBU and 20% piperidine in DMF.
-
Resin Pre-wash: Wash the peptide-resin with DMF (3 x 1 min).
-
Deprotection: Add the DBU/piperidine/DMF solution to the resin and agitate for 10-15 minutes.
-
Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution, agitating for another 10-15 minutes.
-
Thorough Washing: Wash the resin extensively with DMF (at least 6 x 1 min) to ensure complete removal of DBU and piperidine before the next coupling step.[5]
Diagrams
Caption: Standard workflow for incorporating Fmoc-Amp(PhS)-OH.
Caption: Troubleshooting logic for aggregation issues.
References
side reactions involving the phenylthio group during peptide synthesis
Technical Support Center: Phenylthio Group in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of the N-phenylthiocarbonyl (Ptc) group and related phenylthio compounds in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the "phenylthio group" in the context of peptide synthesis?
In peptide synthesis, the term "phenylthio group" most commonly refers to the N-phenylthiocarbonyl (Ptc) protecting group. This group is introduced to protect the α-amino or side-chain amino groups of amino acids. It is formed by reacting the amino group with phenylthiochloroformate. While not as common as Fmoc or Boc, it has specific applications, particularly in chemoselective ligation.[1][2]
Q2: What are the primary applications of the N-phenylthiocarbonyl (Ptc) group?
Initially explored as an alternative to the Cbz group for amine protection, the Ptc group's instability in common peptide synthesis conditions has limited its use as a standard protecting group.[1][2] Its main modern applications exploit its thioester-like properties for:
-
Chemoselective Ligation: Specifically, thiocarbamate ligation, where a peptide with a Ptc group reacts with a cysteine-containing peptide.[1]
-
Synthesis of Cyclic Peptides: Used in tail-to-side chain cyclization strategies.[2]
-
Preparation of Peptide Polymers. [1]
Q3: What are the main stability limitations of the N-phenylthiocarbonyl group?
The N-phenylthiocarbonyl group is notably unstable under basic conditions. It is readily cleaved by aqueous alkali and secondary amines like piperidine, which is the standard reagent for Fmoc group removal in Solid-Phase Peptide Synthesis (SPPS).[1] This instability is a major reason why it cannot be used as a permanent side-chain protecting group throughout a standard Fmoc-SPPS campaign.
Q4: Can the N-phenylthiocarbonyl group be used in standard Fmoc-SPPS?
Yes, but with significant limitations. Because the Ptc group is cleaved by piperidine, it cannot be present on the peptide during the repetitive Fmoc deprotection steps. Therefore, it is typically introduced only at the final stage of the synthesis, for example, on the N-terminus of the completed peptide chain before cleavage from the resin.[1][2]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Problem 1: Low yield and multiple peaks in HPLC after N-terminal capping with phenylthiochloroformate.
-
Symptom: The final crude product shows a low yield of the target peptide and multiple unexpected peaks in the HPLC chromatogram, particularly one with a mass corresponding to the loss of water.
-
Potential Cause: Hydantoin Formation. This side reaction can occur during the introduction of the N-phenylthiocarbonyl group on the N-terminus of a peptide. The reaction is more pronounced when the second amino acid residue is not sterically hindered (e.g., Glycine) and when a strong base like triethylamine (TEA) is used.[1]
-
Troubleshooting Workflow:
// Node Definitions start [label="Low yield & multiple peaks\nafter Ptc introduction?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mass [label="Analyze major impurity peaks by MS", fillcolor="#F1F3F4", fontcolor="#202124"]; mass_match [label="Mass corresponds to\n(Peptide - H₂O)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hydantoin [label="Diagnosis: Hydantoin formation is likely.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Re-synthesize using a weaker base\n(e.g., N-methylmorpholine instead of TEA).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Keep reaction time as short as possible.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; other_issue [label="Investigate other potential side reactions\n(e.g., incomplete coupling, oxidation).", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_mass; check_mass -> mass_match; mass_match -> hydantoin [label=" Yes"]; mass_match -> other_issue [label=" No"]; hydantoin -> solution1; hydantoin -> solution2; } .enddot Caption: Troubleshooting workflow for hydantoin formation.
Problem 2: Unwanted cleavage or modification of the Ptc group during synthesis or workup.
-
Symptom: Mass spectrometry analysis shows loss of the Ptc group or modification of the peptide when it was expected to be stable.
-
Potential Cause: Instability to Bases. The Ptc group is labile to various primary or secondary amines, such as piperidine, or aqueous alkali.[1] Exposure to these conditions, even inadvertently, will cleave the group, likely through an isocyanate intermediate that can be trapped by other nucleophiles.
-
Troubleshooting & Prevention:
-
Verify Orthogonality: Ensure that the Ptc group is not exposed to reagents used for removing other protecting groups (e.g., piperidine for Fmoc). Introduce the Ptc group in the last step of synthesis if using Fmoc-SPPS.[2]
-
Control pH: Avoid basic conditions (pH > 8) during any aqueous workup or purification steps while the Ptc group is intended to be intact.
-
Reagent Purity: Ensure solvents like DMF are amine-free, as amine impurities can cause slow degradation of the Ptc group over time.[3]
-
Data Summary
Quantitative data on phenylthio group side reactions is highly sequence- and condition-dependent. The following table summarizes qualitative factors influencing key side reactions.
| Side Reaction | Influencing Factors | Conditions Promoting Side Reaction | Recommended Prevention Strategy |
| Hydantoin Formation | Base Strength, Steric Hindrance | Strong base (e.g., Triethylamine), N-terminal amino acid followed by a non-bulky residue (e.g., Gly).[1] | Use a weaker base (e.g., N-methylmorpholine), minimize reaction time.[1][2] |
| Premature Cleavage | pH, Nucleophiles | Exposure to secondary amines (e.g., piperidine), aqueous alkali.[1] | Introduce Ptc group as the final step in Fmoc-SPPS; avoid basic conditions during workup.[2] |
| Oxidation | Oxidizing Agents | Exposure to peracids (e.g., perbenzoic acid).[1][2] | Avoid strong oxidizing agents unless oxidative cleavage is the desired deprotection method.[1] |
Experimental Protocols
Protocol 1: Introduction of an N-terminal N-Phenylthiocarbonyl (Ptc) Group via Fmoc-SPPS
This protocol assumes the peptide has already been synthesized on a solid support using standard Fmoc/tBu chemistry and the final N-terminal Fmoc group has been removed.
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Solution: In a separate vessel, prepare a solution of phenylthiochloroformate (3 equivalents) in anhydrous DMF.
-
Base Addition: To the swollen resin, add a solution of a suitable base.
-
For sterically hindered sequences (e.g., N-terminal Ile): Use triethylamine (3 equivalents).
-
To prevent hydantoin formation (e.g., N-terminal Gly): Use a weaker base like N-methylmorpholine (3 equivalents) and monitor the reaction closely to keep the time minimal.[1]
-
-
Reaction: Add the phenylthiochloroformate solution to the resin mixture. Agitate at room temperature for 1-2 hours or until the reaction is complete as monitored by a negative Kaiser test.
-
Washing: Wash the resin extensively with DMF, followed by dichloromethane (DCM), and dry under vacuum. The Ptc-peptide-resin is now ready for cleavage.
Protocol 2: Deprotection of the N-Phenylthiocarbonyl (Ptc) Group by Oxidation
Note: This method is not commonly used due to the poor compatibility of peracids with sensitive functional groups often found in peptides, such as Met, Trp, and Cys.[1][2]
-
Dissolution: Dissolve the Ptc-protected peptide in a suitable solvent mixture (e.g., aqueous acetonitrile).
-
Oxidation: Add a solution of m-chloroperbenzoic acid (m-CPBA) or perbenzoic acid (2-3 equivalents) to the peptide solution.
-
Reaction: Stir the reaction at room temperature. The reaction proceeds through a thiocarbamate sulfoxide to a thiocarbamate sulfone, which spontaneously decomposes in the presence of water.[1]
-
Monitoring: Monitor the reaction by HPLC-MS for the disappearance of the starting material and the appearance of the deprotected peptide.
-
Workup: Once the reaction is complete, quench any remaining peracid (e.g., with sodium bisulfite) and purify the deprotected peptide using standard methods like reverse-phase HPLC.
References
optimizing coupling efficiency of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the coupling efficiency of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges stem from the steric hindrance caused by the bulky Fmoc protecting group and the phenylthio side chain. This can lead to slow reaction kinetics and incomplete coupling, resulting in deletion sequences in the final peptide. The β-amino acid structure can also adopt conformations that are unfavorable for coupling.
Q2: Which coupling reagents are recommended for this amino acid?
A2: For sterically hindered amino acids like this one, high-reactivity coupling reagents are recommended. Uranyl-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often effective. Carbodiimide-based reagents like DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) are also a strong choice.
Q3: Can I use standard coupling times?
A3: It is highly recommended to extend coupling times beyond standard protocols. Due to steric hindrance, the reaction may require 2 to 4 hours, or even overnight in difficult cases, to proceed to completion. Monitoring the reaction with a qualitative test like the ninhydrin test is crucial to ensure the coupling is complete before proceeding to the next step.
Q4: What is the recommended solvent for the coupling reaction?
A4: A solvent system that promotes resin swelling and solubilizes the reagents is critical. N,N-Dimethylformamide (DMF) is a standard choice. In cases of aggregation or difficult couplings, using a mixture of DMF and Dichloromethane (DCM) or adding a chaotropic salt like LiCl can be beneficial. Some protocols suggest using N-Methyl-2-pyrrolidone (NMP) as it can be superior to DMF for complex sequences.
Troubleshooting Guide
Problem: Low coupling efficiency detected by a positive ninhydrin test.
This is the most common issue encountered. The troubleshooting workflow below outlines a systematic approach to resolving this problem.
Caption: Troubleshooting workflow for incomplete coupling.
Data Summary Tables
Table 1: Recommended Coupling Reagent Combinations
| Coupling Reagent | Additive | Base | Typical Equivalents (AA:Reagent:Base) | Notes |
| HATU | - | DIPEA / Collidine | 1 : 0.95 : 2 | High efficiency for hindered amino acids. |
| HBTU | HOBt | DIPEA / Collidine | 1 : 0.95 : 2 | A common and effective alternative to HATU. |
| DIC | OxymaPure® | - | 1 : 1 : - | Reduces racemization and improves efficiency. |
| PyBOP | - | DIPEA / Collidine | 1 : 1 : 2 | Good for hindered systems, but be aware of potential side reactions. |
AA = Amino Acid; DIPEA = N,N-Diisopropylethylamine; HOBt = Hydroxybenzotriazole
Table 2: Suggested Optimization Parameters
| Parameter | Standard Condition | Optimized Condition for Hindered AA | Rationale |
| Temperature | Room Temperature (25 °C) | 40 - 50 °C | Increases reaction kinetics to overcome steric hindrance. |
| Reaction Time | 60 - 90 minutes | 2 - 4 hours (or overnight) | Allows the reaction sufficient time to proceed to completion. |
| Equivalents of AA | 3 - 5 eq. | 5 - 7 eq. | Drives the reaction equilibrium towards the coupled product. |
| Solvent | DMF | DMF or NMP | NMP can be superior for difficult sequences by improving solvation. |
Experimental Protocols
Protocol 1: Standard HATU Coupling
-
Resin Preparation: Swell the resin-bound free amine in DMF for 20 minutes. Drain the solvent.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (5 eq.) and HATU (4.9 eq.) in DMF.
-
Activation: Add DIPEA (10 eq.) to the coupling solution and vortex for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a ninhydrin test.
-
Washing: Once the reaction is complete (negative ninhydrin test), drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Optimized Double Coupling for Difficult Sequences
-
First Coupling: Follow steps 1-4 of the Standard HATU Coupling Protocol. Agitate for 2 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF (3x). Do not proceed to deprotection.
-
Second Coupling: Prepare a fresh coupling solution as described in Protocol 1, steps 2-3.
-
Reaction: Add the new solution to the resin and agitate for an additional 2 hours at 40 °C.
-
Monitoring and Final Wash: Perform a ninhydrin test. If negative, proceed with the washing steps as described in Protocol 1, step 6.
-
Capping (Optional): If the ninhydrin test remains positive, cap the remaining free amines using an acetic anhydride/DIPEA solution in DMF before proceeding to the next Fmoc deprotection step. This prevents the formation of deletion-sequence impurities.
Caption: Generalized workflow of the amino acid coupling reaction.
preventing oxidation of thioether in peptides during cleavage
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting protocols to prevent the oxidation of thioether groups, particularly in methionine (Met) residues, during peptide cleavage from solid-phase resins.
Frequently Asked Questions (FAQs)
Q1: What causes the oxidation of thioether groups in peptides during cleavage?
A1: The primary cause of thioether oxidation, which results in the formation of methionine sulfoxide (Met(O)), is the strongly acidic environment of the cleavage cocktail, typically containing trifluoroacetic acid (TFA).[1][2] During the removal of acid-labile protecting groups (like tert-butyl groups), reactive carbocations and other oxidizing species can be generated.[3][4] These species can readily oxidize the nucleophilic sulfur atom in the thioether side chain of methionine, leading to a mass increase of +16 Da in the final peptide product.[2][5]
Q2: What are "scavengers" and how do they prevent thioether oxidation?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap or quench reactive electrophilic species, such as carbocations, that are generated during the deprotection process.[4][6] By reacting with these species, scavengers prevent them from modifying sensitive amino acid residues.[3] For preventing thioether oxidation, specific scavengers like thioanisole, dimethyl sulfide (DMS), and 1,2-ethanedithiol (EDT) are used to suppress the acid-catalyzed oxidation.[3] They can act as antioxidants or preferentially react with the oxidizing species.
Q3: Which cleavage cocktails are specifically recommended to prevent methionine oxidation?
A3: While standard cocktails like Reagent B (TFA/Water/TIS) are often insufficient to prevent methionine oxidation, several specialized cocktails are highly effective.[1][7] Reagent H was specifically designed to minimize methionine side-chain oxidation and has shown to be very effective.[5] More recent studies have developed cleavage solutions containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) that can completely eradicate oxidation.[8][9]
Q4: Can I reverse methionine oxidation if it has already occurred?
A4: Yes, if methionine sulfoxide has already formed, it is possible to reduce it back to the native methionine thioether.[10] This can be accomplished post-cleavage by treating the peptide with reducing agents such as dithiothreitol (DTT) or N-mercaptoacetamide.[5] Another effective method involves using a cocktail of dimethylsulfide (DMS) and ammonium iodide.[2][5]
Q5: Besides oxidation, what other side reactions can affect methionine during cleavage?
A5: Another common side reaction is S-alkylation, particularly S-tert-butylation.[5] This occurs when the tert-butyl cations generated from protecting groups alkylate the methionine thioether, forming a sulfonium salt.[4][5] Effective scavenging of these cations using reagents like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) is crucial to minimize this side product.[5]
Troubleshooting Guide
| Issue Observed (Evidence) | Likely Cause | Recommended Solution(s) |
| Mass spectrometry shows a peak with a +16 Da mass shift. [2][5] | Oxidation of the methionine thioether side chain to methionine sulfoxide (Met(O)).[5] | • Use a cleavage cocktail specifically designed to prevent methionine oxidation, such as Reagent H .[5]• Add specific antioxidant scavengers to your cocktail, such as dimethylsulfide (DMS), thioanisole, or 1,2-ethanedithiol (EDT).[3]• Consider newer cocktails containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) , which have been shown to eliminate oxidation.[5][8]• Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents and peroxide-free ether for precipitation.[11] |
| Mass spectrometry shows a peak with a mass shift corresponding to S-alkylation (e.g., +56 Da for tert-butylation). [5] | Insufficient scavenging of reactive carbocations (e.g., tert-butyl cations) generated during the removal of protecting groups.[4][5] | • Ensure your cleavage cocktail contains effective carbocation scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) .[5]• A combination of scavengers is often more effective. A cocktail containing TFA/Anisole/TMSCl/Me2S with triphenylphosphine can reduce S-alkylation.[5] |
| Both oxidation and S-alkylation are observed. | A combination of oxidative stress and insufficient scavenging of carbocations during cleavage. | • Use a comprehensive cleavage cocktail like Reagent H , which contains a mixture of scavengers to address both issues.[5][7]• Alternatively, use the recently developed cocktails with TFA/Anisole/TIS/TMSCl/Me2S and PPh3 , which are effective for peptides containing Cys and Met.[8][9] |
| Low yield of the desired peptide. | This can be due to various factors, including incomplete cleavage or side reactions consuming the target peptide. | • Optimize cleavage time; longer durations may be needed for complete deprotection but can also increase side reactions.[12]• Ensure a sufficient volume of cleavage cocktail is used to swell the resin completely (approx. 10 mL per gram of resin).[4][12]• If modifying cocktails with additives like ammonium iodide, be aware that it may slightly lower the final yield despite preventing oxidation.[5] |
Data Presentation: Cleavage Cocktail Compositions
The following table summarizes the compositions of various cleavage cocktails discussed for cleaving peptides, with a focus on those containing sensitive residues like methionine.
| Reagent Name | Composition (% w/w or v/v) | Primary Application & Notes |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | General purpose, but does not prevent methionine oxidation.[7] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Commonly used for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[6][7] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% Ammonium Iodide | Specifically designed to prevent methionine oxidation. No Met(O) was detected in crude peptides cleaved with this reagent.[5][7] |
| TMSCl/PPh₃ Cocktail | 85% TFA, 5% Anisole, 5% DMS, 5% TMSCl + 1 mg/mL PPh₃ | A modern cocktail shown to eradicate Met(O) formation and reduce S-alkylation. TIS can be added if Cys(Trt) is present.[8][9] |
| Standard TFA/TIS | 95% TFA, 2.5% Water, 2.5% TIS | A common general-purpose cocktail, but can lead to 15-50% methionine oxidation.[1][5] |
Experimental Protocols
Protocol 1: Optimized Cleavage Using Reagent H to Prevent Methionine Oxidation
This protocol is recommended for peptides containing methionine and other sensitive residues.
-
Resin Preparation: After completing solid-phase peptide synthesis (SPPS), wash the peptidyl-resin thoroughly with dichloromethane (DCM) (e.g., 3 x 10 mL per gram of resin) to remove residual DMF. Dry the resin completely under a vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail (Reagent H): In a well-ventilated fume hood, prepare the cleavage cocktail fresh immediately before use. For 1 gram of resin, prepare approximately 30 mL of the cocktail.[7]
-
Trifluoroacetic acid (TFA): 81% (w/w)
-
Phenol: 5% (w/w)
-
Thioanisole: 5% (w/w)
-
1,2-ethanedithiol (EDT): 2.5% (w/w)
-
Water: 3% (w/w)
-
Dimethylsulfide (DMS): 2% (w/w)
-
Ammonium iodide: 1.5% (w/w)
-
-
Cleavage Reaction: Suspend the dried resin in the freshly prepared Reagent H. Gently agitate or stir the mixture at room temperature for 2-3 hours under an inert atmosphere (e.g., a nitrogen blanket).[7]
-
Peptide Isolation: Filter the resin using a fritted funnel and collect the TFA filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.
-
Peptide Precipitation: In a centrifuge tube, add the combined TFA filtrate dropwise into a 10-fold excess of cold diethyl ether (pre-chilled to -20°C). A white precipitate of the crude peptide should form.
-
Purification: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator before proceeding to purification (e.g., RP-HPLC).
Visualizations
Workflow for Preventing Thioether Oxidation
Caption: Experimental workflow for peptide cleavage while preventing thioether oxidation.
Mechanism of Thioether Protection
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: TFA Cleavage of Phenylthio-Containing Peptides
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the selection of scavengers for the trifluoroacetic acid (TFA) cleavage of peptides containing S-phenylthio protected cysteine residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges during the TFA cleavage of peptides containing a Cys(S-phenylthio) group?
The main challenge is to achieve complete removal of all other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) without causing unwanted side reactions involving the Cys(S-phenylthio) moiety or other sensitive residues.[1] The primary concerns are:
-
Alkylation: Highly reactive carbocations, particularly the tert-butyl cation generated from Boc or tBu groups, can cause electrophilic attack on nucleophilic amino acid side chains.[2] Residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr) are especially vulnerable.[2][3]
-
Integrity of the Disulfide Bond: The S-phenylthio group is a disulfide. The cleavage cocktail must be carefully formulated to avoid unintended reduction or modification of this bond. Some common scavengers, such as triisopropylsilane (TIS) and certain thiols, can act as reducing agents, potentially cleaving the S-S bond.[4][5]
Q2: What is the role of a scavenger and why is it critical?
During cleavage, TFA removes protecting groups, generating highly reactive electrophilic species like carbocations.[2][6] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive species.[2][3] By neutralizing these cations, scavengers prevent them from attacking the desired peptide, which minimizes the formation of side products and improves the overall purity and yield.[1][6]
Q3: My mass spectrometry results show a mass increase of +56 Da. What is the cause and how can I prevent it?
An unexpected mass increase of 56 Da is a definitive sign of S-tert-butylation of a cysteine residue or tert-butylation of another sensitive residue like Tryptophan.[7] This occurs when tert-butyl cations, generated from protecting groups, alkylate the peptide.[2][7]
-
Probable Cause: The scavenger cocktail is not efficient enough to trap all the generated tert-butyl cations. This is common in peptides with multiple tBu-protected residues.
-
Potential Solutions:
-
Optimize Scavenger Cocktail: Enhance the cocktail by adding more effective cation scavengers. Thioanisole is particularly effective.[8]
-
Implement a Two-Step Cleavage: This strategy has been shown to significantly reduce S-tert-butylation.[7] It involves an initial cleavage with a lower TFA concentration followed by a second step with a higher concentration.[7]
-
Q4: After cleavage, I observe significant cleavage of the Cys(S-phenylthio) group. What could be the cause?
Unwanted cleavage of the S-phenylthio disulfide bond is likely due to the presence of strong reducing agents in the cleavage cocktail.
-
Probable Cause: Triisopropylsilane (TIS) and Triethylsilane (TES), while excellent cation scavengers, have been shown to act as reducing agents that can cleave S-protecting groups from cysteine, especially at elevated temperatures or with prolonged reaction times.[4][5] Thiol scavengers like Dithiothreitol (DTT) or Ethanedithiol (EDT) can also participate in thiol-disulfide exchange, potentially disrupting the S-phenylthio bond.
-
Potential Solutions:
-
Reduce or Replace Silanes: Minimize the concentration of TIS or replace it with scavengers less prone to reduction, such as thioanisole or phenol.
-
Avoid Strong Thiol Scavengers: Consider using non-thiol based scavengers or milder thiol reagents if a reducing environment is not explicitly needed. 1,4-Benzenedimethanethiol (1,4-BDMT) has been identified as a stable and efficient alternative to standard aliphatic thiols.[9][10][11]
-
Q5: Which "universal" cleavage cocktails are suitable for peptides with Cys(S-phenylthio)?
"Universal" cocktails like Reagent K (TFA/phenol/water/thioanisole/EDT) are designed to protect a wide range of sensitive residues.[6][12] For a peptide with Cys(S-phenylthio), Reagent K is a reasonable starting point due to the presence of thioanisole and phenol, which are excellent scavengers.[8] However, the 1,2-ethanedithiol (EDT) component could pose a risk of reducing the disulfide bond.[6] A modified cocktail that omits or reduces the EDT concentration may be more appropriate.
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Mass increase of +56 Da | Incomplete scavenging of tert-butyl cations leading to alkylation of Trp, Met, or Cys.[7] | 1. Add thioanisole or phenol to the cleavage cocktail.[8]2. Implement a two-step cleavage protocol with staged TFA concentration.[7]3. Increase the overall concentration of scavengers. |
| Loss of phenylthio group (-109 Da) | Unintended reduction of the S-S bond. | 1. Reduce or eliminate triisopropylsilane (TIS) from the cocktail.[4][5]2. Avoid potent thiol scavengers like DTT or EDT.[12]3. Perform the cleavage at room temperature and for the minimum time necessary (e.g., 2 hours).[9] |
| Multiple peaks in HPLC, difficult to separate | 1. Incomplete removal of other side-chain protecting groups.2. Formation of various side-products (oxidation, alkylation). | 1. Increase cleavage time, particularly for sequences with multiple Arg(Pbf) residues.[3]2. Optimize the scavenger cocktail based on the specific peptide sequence.[3]3. Ensure all reagents and scavengers are fresh. |
| Oxidation of Met or Trp residues (+16 Da) | Insufficient protection from oxidative side reactions during cleavage. | 1. Add a thiol scavenger like EDT or the less odorous DODT to the cocktail.[6][13]2. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[3] |
Quantitative Data: Comparison of Scavenger Cocktails
While specific comparative data for Cys(S-phenylthio) is limited, the following table adapts information from studies on other sensitive peptides to guide scavenger selection. The expected purity is an estimate and can vary significantly based on the peptide sequence.
| Cocktail ID | Composition (% v/v) | Primary Application | Expected Purity (%) | Considerations for Cys(S-phenylthio) Peptides |
| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose, for peptides without highly sensitive residues.[2] | 80-90% | High Risk. TIS may reduce the S-S bond.[4][5] Insufficient for protecting Trp or Met. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Peptides with Tyr, Trp. Avoids odorous thiols.[12] | 85-95% | Moderate Risk. Reduced TIS concentration is beneficial. Phenol provides good cation scavenging. |
| Thioan./Cresol | 90% TFA, 5% Thioanisole, 5% p-Cresol | Robust scavenging for benzyl and t-butyl cations.[8] | 90-97% | Recommended. Excellent cation scavenging with no reducing silanes. Protects against alkylation without risking the disulfide bond. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | "Universal" cocktail for peptides with Cys, Met, Trp, Tyr.[6][12] | >95% | Use with Caution. Highly effective, but the EDT component may cause undesired reduction of the S-S bond. Consider a modified version without EDT. |
| 1,4-BDMT | 95% TFA, 3% TIS, 2% H₂O + 1,4-BDMT | Alternative to standard thiols; low odor, stable, and UV-detectable.[9][10] | >95% | Promising. 1,4-BDMT is an effective scavenger.[9] However, the cocktail should be tested without TIS to ensure stability of the S-phenylthio group. |
Experimental Protocols
Protocol 1: Standard Cleavage Using a Non-Reducing Cocktail
This protocol is recommended for peptides containing Cys(S-phenylthio) where the primary concern is preventing alkylation from tBu-based protecting groups.
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare 5 mL of the cleavage cocktail:
-
4.50 mL TFA (90%)
-
0.25 mL Thioanisole (5%)
-
0.25 mL Deionized Water (5%)
-
-
Cleavage Reaction: Add the freshly prepared cocktail to the resin. Agitate gently at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.
-
Precipitation: In a 50 mL centrifuge tube, add the combined TFA filtrate dropwise to 40 mL of cold (-20°C) diethyl ether. A white precipitate of the crude peptide should form.[7]
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold ether, centrifuging and decanting each time. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
Protocol 2: Two-Step Cleavage for Minimizing t-Butylation
This protocol is adapted from literature to reduce alkylation side products on particularly sensitive peptides with a high load of tBu-protecting groups.[7]
-
Resin Preparation: Follow Step 1 from the standard protocol.
-
Step 1 Cocktail Preparation: Prepare 5 mL of the initial cleavage cocktail:
-
3.5 mL TFA (70%)
-
0.25 mL TIS (5%)
-
0.25 mL Deionized Water (5%)
-
0.5 mL Thioanisole (10%)
-
0.5 mL Dimethylsulfide (DMS) (10%)
-
-
Initial Cleavage: Add the cocktail to the resin and agitate at room temperature for 30 minutes.[7]
-
Step 2 TFA Addition: Add 1.25 mL of pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.
-
Final Cleavage: Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.[7]
-
Isolation and Precipitation: Follow Steps 4-6 from the standard protocol to isolate, precipitate, and dry the final peptide product.
Visual Guides
Caption: Scavenger selection workflow for phenylthio peptides.
Caption: Mechanism of scavenger action in preventing side reactions.
Caption: A logical workflow for troubleshooting common TFA cleavage issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. polypeptide.com [polypeptide.com]
- 10. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peptide Synthesis with (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered, thioether-containing beta-amino acid, (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with incorporating this compound into a peptide sequence?
A1: The primary challenges stem from two key structural features: the steric hindrance of the β-amino acid backbone combined with the bulky Fmoc protecting group, and the presence of a nucleophilic phenylthioether side chain. These can lead to lower coupling efficiencies and potential side reactions such as oxidation of the thioether.
Q2: Which coupling reagents are recommended for this amino acid?
A2: For sterically hindered amino acids, more potent coupling reagents are often necessary to achieve high coupling efficiency.[1] Reagents such as HATU, HCTU, and COMU are generally more effective than standard carbodiimide-based reagents like DIC/HOBt.[2][3] The choice of base is also critical, with less nucleophilic bases like collidine sometimes being preferred over DIPEA to minimize side reactions.[2]
Q3: How can I monitor the coupling efficiency of this compound?
A3: A qualitative ninhydrin (Kaiser) test is a common method to check for the presence of unreacted primary amines on the resin after a coupling step. A negative result (yellow/brown beads) indicates a complete or near-complete reaction. However, for β-amino acids, the ninhydrin test can sometimes be less reliable. Therefore, it is advisable to perform a test cleavage on a small amount of resin and analyze the product by mass spectrometry (MS) to confirm the successful incorporation of the amino acid.
Q4: Is the phenylthioether side chain susceptible to modification during synthesis?
A4: Yes, the thioether group can be oxidized to a sulfoxide or sulfone, particularly during the final cleavage from the resin with trifluoroacetic acid (TFA). It is crucial to use a scavenger cocktail in the TFA cleavage mixture to prevent this and other side reactions.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low crude peptide yield after synthesis and cleavage.
This is a common problem that can arise from several factors throughout the SPPS process. A systematic approach is necessary to identify the root cause.
Caption: Troubleshooting workflow for low peptide yield.
| Potential Cause | Recommended Action |
| Incomplete Coupling | Due to the steric hindrance of the β-amino acid, standard coupling times may be insufficient. It is recommended to: • Use a more potent coupling reagent: HATU, HCTU, or COMU are good choices.[2][3] • Increase coupling time: Extend the reaction time to 2-4 hours or even overnight. • Perform a double coupling: After the initial coupling, drain the reaction vessel and add a fresh solution of the activated amino acid. • Consider microwave-assisted SPPS: Microwave energy can significantly accelerate the coupling of sterically hindered amino acids.[5] |
| Thioether Oxidation | The phenylthioether is susceptible to oxidation. To prevent this: • During Cleavage: Use a scavenger cocktail containing a thiol scavenger like 1,2-ethanedithiol (EDT) or thioanisole to protect the thioether.[4] |
| Side Reactions During Cleavage | Reactive carbocations generated during TFA cleavage can lead to byproducts. • Use a comprehensive scavenger cocktail: A common and effective mixture is "Reagent K" (TFA/water/phenol/thioanisole/EDT).[6] |
Issue 2: Observation of unexpected peaks in the crude HPLC/MS analysis.
The presence of unexpected peaks can indicate incomplete reactions, side products, or degradation.
Caption: Identifying common side products by mass shift.
The following table summarizes the effectiveness of different scavenger cocktails in preventing S-tert-butylation of a cysteine-containing peptide, which is a good model for the potential alkylation of the phenylthioether side chain.
| Scavenger Cocktail (TFA/TIS/H₂O/Scavenger) | % S-tert-butylation |
| 95:2.5:2.5:0 | 25% |
| 90:2.5:2.5:5 (Thioanisole) | 10% |
| 90:2.5:2.5:5 (EDT) | 5% |
| 82.5:5:5:5:2.5 (Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT) | <2%[6] |
Data is illustrative and based on typical results for cysteine-containing peptides.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add collidine or DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), a second coupling is recommended.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
Protocol 2: Cleavage and Deprotection with Thioether Protection
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a peptide containing the phenylthioether, a recommended cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold ether. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
References
Technical Support Center: Purification of Hydrophobic Peptides Containing (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of hydrophobic peptides, particularly those incorporating the modified amino acid (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of hydrophobic peptides via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Question 1: My hydrophobic peptide, containing this compound, is poorly soluble in standard aqueous buffers for RP-HPLC. How can I dissolve it for injection?
Answer:
Poor solubility is a primary challenge with hydrophobic peptides.[1][2][3] The presence of hydrophobic residues like this compound, with its phenylthio group, contributes significantly to this issue. Here are several strategies to improve solubility:
-
Initial Dissolution in Organic Solvents: The recommended approach is to first dissolve the peptide in a strong organic solvent before diluting it with the aqueous mobile phase.[1][4][5]
-
Start with 100% Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (ACN).[1]
-
Once dissolved, gradually add the aqueous buffer (e.g., water with 0.1% TFA) to the desired concentration.[1]
-
If the peptide precipitates upon dilution, it may need to be re-lyophilized and dissolved at a lower concentration.[1]
-
-
Use of Solubility-Enhancing Additives:
-
Acids like formic acid, acetic acid, or trifluoroacetic acid (TFA) in the solvent can aid dissolution.
-
For highly challenging peptides, solvents like hexafluoroisopropanol (HFIP) can be effective.
-
-
Sonication: Brief sonication can help break up aggregates and improve dissolution.[1] It is recommended to sonicate in short bursts on ice to avoid heating the sample.[1]
-
Heating: Gently warming the sample can also improve solubility, but care must be taken to avoid peptide degradation.[1]
Question 2: I am observing a broad, tailing, or split peak for my peptide during RP-HPLC analysis. What could be the cause and how can I improve the peak shape?
Answer:
Poor peak shape is often a result of peptide aggregation on the column, slow kinetics of interaction with the stationary phase, or secondary interactions.[2] Here’s how to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
Organic Modifier: While acetonitrile is common, consider using alcohols like isopropanol or n-propanol, or mixtures of acetonitrile and an alcohol.[4] These can improve the solubility of hydrophobic peptides and disrupt aggregates.
-
Ion-Pairing Agent: Ensure the concentration of trifluoroacetic acid (TFA) is optimal (typically 0.1%). For very hydrophobic peptides, a stronger ion-pairing agent like heptafluorobutyric acid (HFBA) might improve peak shape, but it is not easily removable.
-
-
Adjust Chromatographic Conditions:
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can significantly improve peak shape by increasing peptide solubility, reducing mobile phase viscosity, and improving mass transfer kinetics.[6]
-
Shallow Gradient: Employing a shallower gradient can enhance the separation of closely eluting species and improve peak resolution.
-
Lower Flow Rate: Reducing the flow rate can sometimes lead to sharper peaks by allowing more time for equilibrium.[7]
-
-
Change the Stationary Phase:
-
If the peptide is too strongly retained on a C18 column, consider a less hydrophobic stationary phase such as C8, C4, or Phenyl.[8]
-
Question 3: The recovery of my hydrophobic peptide from the HPLC column is very low. Where is my peptide going?
Answer:
Low recovery is a common and frustrating problem, usually caused by irreversible adsorption of the peptide to the column or aggregation leading to precipitation.[7][8]
-
Check for Carryover: After your sample run, inject a blank (your mobile phase A and B gradient without any sample). If you see your peptide eluting in the blank run, it indicates carryover due to strong binding to the column.[4]
-
Improve Sample Solubility: As mentioned in Question 1, ensure your peptide is fully dissolved before injection. Peptides that are not fully in solution can precipitate on the column.[1][5]
-
Use Stronger Elution Conditions:
-
Increase the percentage of your organic modifier in the gradient.
-
Adding a small amount of a stronger solvent like isopropanol to your acetonitrile mobile phase can help elute a very hydrophobic peptide.[4]
-
-
Column Choice: A less retentive column (C8, C4) might be necessary to prevent irreversible binding.[8]
-
System Passivation: Peptides can adsorb to metal surfaces in the HPLC system. Passivating the system with a strong acid wash can help mitigate this.[7]
Frequently Asked Questions (FAQs)
Q1: What makes peptides containing this compound particularly challenging to purify?
A1: The this compound residue contributes significantly to the overall hydrophobicity of the peptide due to the presence of the phenylthio group. This increased hydrophobicity enhances the likelihood of aggregation and strong interaction with the reversed-phase column matrix, leading to the purification challenges discussed in the troubleshooting guide.[2][3]
Q2: Can I use solvents other than acetonitrile as the organic modifier in my mobile phase?
A2: Yes. For very hydrophobic peptides, alcohols such as isopropanol and n-propanol can be beneficial.[4] They are stronger solvents than acetonitrile and can improve the solubility of hydrophobic peptides and disrupt aggregates. Mixtures of acetonitrile and an alcohol can also be effective.[4]
Q3: How does temperature affect the purification of hydrophobic peptides?
A3: Increasing the column temperature is a valuable tool for purifying hydrophobic peptides. It increases the solubility of the peptide, reduces the viscosity of the mobile phase (leading to lower backpressure), and can improve the efficiency of the separation, often resulting in sharper peaks and better recovery.[6]
Q4: What is peptide aggregation and why is it a problem?
A4: Peptide aggregation is the self-association of peptide chains, often driven by hydrophobic interactions, to form larger, often insoluble structures. This is a major issue in both the synthesis and purification of hydrophobic peptides.[2][3] Aggregation can lead to poor solubility, broad or tailing peaks in HPLC, low recovery, and even complete loss of the sample on the column.[7][8]
Q5: Are there alternatives to RP-HPLC for purifying very difficult hydrophobic peptides?
A5: While RP-HPLC is the most common method, for extremely challenging cases, other techniques can be considered.[9][10] One reported method for highly insoluble peptides involves precipitation of the peptide from the cleavage cocktail, followed by washing with solvents like diethyl ether to remove scavengers.[3] This avoids the need for HPLC altogether but may result in a lower purity product. Other chromatographic techniques like ion-exchange chromatography can be used as an initial purification step before a final RP-HPLC polish.[10]
Data Presentation
Table 1: Comparison of Organic Modifiers for Hydrophobic Peptide Purification
| Organic Modifier | Advantages | Disadvantages |
| Acetonitrile (ACN) | Low viscosity, good UV transparency, most commonly used. | May not be a strong enough solvent for very hydrophobic peptides, leading to poor solubility and aggregation.[4] |
| Isopropanol (IPA) | Stronger solvent than ACN, improves solubility of hydrophobic peptides, can disrupt aggregates. | Higher viscosity than ACN, leading to higher backpressure. |
| n-Propanol | Similar to IPA, effective at solubilizing hydrophobic peptides.[4] | Higher viscosity than ACN. |
| Ethanol | Can be a less toxic alternative to ACN for biological applications. | May have different selectivity compared to ACN. |
Table 2: Troubleshooting Summary for Common Purification Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Solubility | High hydrophobicity of the peptide.[1][2][3] | Dissolve in 100% DMSO, DMF, or ACN first, then dilute. Use solubility-enhancing additives (formic acid, HFIP). Sonication or gentle heating.[1][5] |
| Broad/Tailing Peaks | Peptide aggregation on the column, slow mass transfer.[2] | Increase column temperature. Use a shallower gradient. Optimize mobile phase (e.g., use IPA). Change to a less hydrophobic column (C8, C4).[6][8] |
| Low Recovery | Irreversible adsorption to the column, precipitation.[7][8] | Ensure complete dissolution before injection. Run a blank to check for carryover. Use a less hydrophobic column. Passivate the HPLC system.[4][7][8] |
| High Backpressure | High viscosity of the mobile phase, column clogging due to precipitated peptide. | Increase column temperature to reduce viscosity. Filter the sample before injection. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide
-
Sample Preparation:
-
Weigh out a small amount of the lyophilized hydrophobic peptide.
-
Dissolve the peptide in a minimal amount of 100% DMSO.
-
Gently vortex and sonicate for 1-2 minutes in a cool water bath.[1]
-
Dilute the dissolved peptide solution with mobile phase A (e.g., 95% water, 5% acetonitrile, 0.1% TFA) to the desired injection concentration. The final DMSO concentration should ideally be kept low.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). For very hydrophobic peptides, consider a C8, C4, or Phenyl column.[8]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile. (Consider using a mixture of ACN:IPA, e.g., 80:20, for very hydrophobic peptides).[4]
-
Gradient: A shallow gradient is often recommended. For example, 30-70% B over 40 minutes. The optimal gradient will need to be determined empirically.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Column Temperature: 40-60°C.
-
Detection: UV at 214 nm and 280 nm.
-
-
Post-Purification:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Visualizations
Caption: Workflow for the purification of hydrophobic peptides.
Caption: Troubleshooting logic for poor peak shape in HPLC.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. genscript.com [genscript.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nestgrp.com [nestgrp.com]
- 5. jpt.com [jpt.com]
- 6. renyi.hu [renyi.hu]
- 7. benchchem.com [benchchem.com]
- 8. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peptide Coupling of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the epimerization of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid during peptide coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the coupling of this compound, a chiral β-amino acid.
Issue 1: High Levels of Diastereomeric Impurity Detected Post-Coupling
If you observe a significant percentage of the undesired (S)-epimer in your product, consider the following factors and solutions.
| Potential Cause | Recommended Action |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization. Onium salt-based reagents like HATU, HBTU, HCTU, and COMU, especially when used with additives like HOBt or HOAt, are generally recommended to suppress epimerization.[1][2][3] |
| Excessive or Strong Base | The choice and amount of base are critical. Use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA) or N-methylmorpholine (NMM).[3][4] Use the minimum amount of base necessary to facilitate the reaction. |
| Prolonged Pre-activation Time | Minimize the pre-activation time of the amino acid before adding the amine component. Prolonged activation can lead to the formation of oxazolone or other reactive intermediates that are prone to epimerization. |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0 °C or even -15 °C, to reduce the rate of epimerization.[5] While this may slow down the coupling reaction, it significantly preserves chiral integrity. |
| Solvent Effects | The polarity of the solvent can influence epimerization.[5] Consider using less polar solvents like dichloromethane (DCM) or a mixture of DMF and DCM, as highly polar solvents like pure DMF can sometimes promote epimerization. |
Issue 2: Incomplete Coupling Reaction
Difficulty in achieving complete coupling can lead to the temptation to use harsher conditions that may increase epimerization.
| Potential Cause | Recommended Action |
| Steric Hindrance | β-amino acids can be sterically more demanding than α-amino acids. Use a highly efficient coupling reagent such as HATU or COMU to overcome steric hindrance.[3] Increasing the equivalents of the amino acid and coupling reagent (e.g., 1.5 to 2 equivalents) may also be beneficial. |
| Aggregation | Peptide chain aggregation can hinder the coupling reaction. Consider using solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP), or adding chaotropic salts.[1] |
| Insufficient Reaction Time at Low Temperature | If you have lowered the temperature to minimize epimerization, you may need to extend the reaction time to ensure complete coupling. Monitor the reaction progress by a suitable method like a Kaiser test or HPLC analysis of a cleaved aliquot. |
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has more than one. In the context of this amino acid, it refers to the conversion of the desired (R)-enantiomer to the undesired (S)-enantiomer at the α-carbon (the carbon to which the amino group is attached). This is a significant concern because the biological activity of a peptide is often highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. The formation of the (S)-epimer results in a diastereomeric peptide, which can be difficult to purify and may have altered or no biological activity.[6][7]
Q2: How does the structure of this compound influence its susceptibility to epimerization?
A2: The susceptibility to epimerization is primarily due to the acidity of the proton on the α-carbon. The presence of the electron-withdrawing phenylthio group at the β-position can potentially increase the acidity of the α-proton through an inductive effect, making it more susceptible to abstraction by a base. This increased acidity can facilitate the formation of a planar enolate intermediate, which upon reprotonation can lead to a mixture of both (R) and (S) epimers.
Q3: Which coupling reagents are best for minimizing epimerization of this β-amino acid?
A3: For amino acids prone to epimerization, modern onium salt-based coupling reagents are generally preferred over carbodiimides like DCC or EDC when used alone.[2][3] The following are highly recommended:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
These reagents, particularly when used in conjunction with additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), are very effective at suppressing epimerization by minimizing the lifetime of the highly reactive, racemization-prone intermediates.[1][4]
Q4: What is the role of the base in the coupling reaction and how does it affect epimerization?
A4: A tertiary amine base is typically required during the coupling reaction to neutralize the protonated amine of the incoming amino acid or peptide and to facilitate the activation of the carboxylic acid. However, the base can also abstract the α-proton of the activated amino acid, leading to epimerization.[3] Therefore, the choice of base is critical. Sterically hindered bases like DIPEA or 2,4,6-collidine are less likely to abstract the α-proton compared to less hindered bases like NMM or TEA, thus reducing the risk of epimerization.
Q5: Can I use microwave-assisted peptide synthesis for coupling this amino acid?
A5: While microwave energy can accelerate coupling reactions, the associated higher temperatures can significantly increase the rate of epimerization.[8] If you choose to use microwave-assisted synthesis, it is crucial to carefully control the temperature and use optimized, low-epimerization coupling protocols. It may be prudent to perform the coupling of this particular amino acid under conventional, low-temperature conditions.
Experimental Protocols
Protocol 1: Recommended Low-Epimerization Coupling Protocol
This protocol is designed to minimize epimerization during the manual solid-phase synthesis coupling of this compound.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (1.5-2.0 eq.), HATU (1.45-1.95 eq.), and HOAt (1.5-2.0 eq.) in DMF.
-
Add DIPEA (3.0-4.0 eq.) to the solution.
-
Allow the mixture to pre-activate for a short period (1-2 minutes).
-
-
Coupling:
-
Drain the solvent from the resin.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or at 0 °C for 4-8 hours for maximum suppression of epimerization.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Visualizations
The following diagrams illustrate key concepts and workflows for minimizing epimerization.
Caption: Mechanism of base-catalyzed epimerization.
Caption: Decision workflow for troubleshooting high epimerization.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Solubility of Crude Peptides Containing (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with crude peptides incorporating the hydrophobic, non-canonical amino acid (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid.
Troubleshooting Guide
This guide offers a systematic approach to resolving common solubility issues.
Problem: Crude peptide is insoluble in standard aqueous buffers (e.g., PBS, Tris).
Possible Cause: The peptide's overall hydrophobicity, significantly increased by the Fmoc protecting group and the phenylthio moiety of the non-canonical amino acid, is leading to poor interaction with aqueous solvents and potentially causing aggregation.[1][2][3] Peptides with a high proportion of non-polar amino acids often have limited solubility in aqueous solutions.[3]
Solution Workflow:
Caption: Troubleshooting workflow for solubilizing hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my crude peptide containing this compound so difficult to dissolve?
A1: The poor solubility likely stems from several factors:
-
High Hydrophobicity: The this compound residue itself is highly hydrophobic due to the phenylthio group and the large, aromatic Fmoc protecting group.[4]
-
Peptide Aggregation: Hydrophobic sequences are prone to self-association and aggregation, forming insoluble β-sheet structures.[3]
-
Overall Amino Acid Composition: If the rest of your peptide sequence contains a high percentage of other hydrophobic amino acids (e.g., Leu, Val, Phe), this will further decrease its affinity for aqueous solutions.[1][2][3]
Q2: What is the best initial solvent to try for my hydrophobic peptide?
A2: It is always recommended to start with the mildest solvent conditions. First, try sterile, deionized water. If that fails, the next step depends on the peptide's net charge.[5][6] For highly hydrophobic or neutral peptides, the recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (ACN).[5][7][8][9] Once dissolved, slowly add this solution to your desired aqueous buffer while stirring.[5]
Q3: How does pH affect the solubility of my peptide?
A3: The pH of the solution is a critical factor. A peptide's solubility is typically lowest at its isoelectric point (pI), where it has a net neutral charge.[3]
-
For basic peptides (net positive charge): Dissolving in a dilute acidic solution (e.g., 10% acetic acid) can help.[5][7]
-
For acidic peptides (net negative charge): Using a dilute basic solution (e.g., 0.1M ammonium bicarbonate) can improve solubility.[5][10] Adjusting the pH away from the pI increases the net charge, enhancing interactions with water molecules.[3]
Q4: Can I use sonication to help dissolve my peptide?
A4: Yes, sonication is a useful technique to aid dissolution. It helps break up particles and can overcome kinetic insolubility.[1][5] Use a water bath sonicator and apply short bursts of sonication to avoid excessive heating, which could potentially degrade the peptide.[5][8]
Q5: My peptide dissolves in an organic solvent but precipitates when I add my aqueous buffer. What should I do?
A5: This is a common issue when diluting a concentrated peptide stock from an organic solvent into an aqueous buffer. To prevent this:
-
Add the peptide to the buffer: Slowly add the concentrated peptide solution dropwise into the aqueous buffer while vigorously stirring or vortexing.[5] This prevents localized high concentrations that can lead to precipitation.
-
Check the final organic solvent concentration: Ensure the final concentration of the organic solvent is low enough to be compatible with your downstream application. For many biological assays, the DMSO concentration should not exceed 1%.[1]
-
Re-solubilization: If precipitation occurs, you may need to lyophilize the peptide again and attempt solubilization in a different solvent system.[5]
Q6: Are there any "last resort" solvents for extremely insoluble peptides?
A6: For very intractable peptides, you can use strong chaotropic agents like 6M guanidinium hydrochloride (GdmCl) or 8M urea.[6] These agents disrupt the hydrogen bonding networks that contribute to aggregation. However, be aware that these are denaturing agents and may not be suitable for all experimental applications.
Data Presentation
Table 1: Recommended Solvents for Peptides Based on Hydrophobicity and Net Charge.
| Peptide Characteristics | Primary Solvent | Secondary/Co-solvent | Comments |
| Basic (Net positive charge) | Deionized Water | 10-30% Acetic Acid | Start with water; if insoluble, add acid.[5][7] |
| Acidic (Net negative charge) | Deionized Water | 0.1M Ammonium Bicarbonate | Start with water; if insoluble, add base.[5][10] |
| Neutral/Hydrophobic (>50% hydrophobic residues) | DMSO, DMF, ACN | Deionized Water or Buffer | Dissolve in minimal organic solvent first.[5][8][9] |
| Highly Aggregating | 6M GdmCl, 8M Urea | N/A | Use as a last resort for non-biological assays.[6] |
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Hydrophobic Crude Peptide
This protocol details a systematic approach to solubilizing a crude peptide containing this compound.
Materials:
-
Lyophilized crude peptide
-
Sterile deionized water
-
Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.
-
Initial Test: Add a small, measured amount of sterile deionized water to a test aliquot of the peptide. Vortex for 30 seconds. Observe for dissolution.
-
Organic Solvent Dissolution: If the peptide is not soluble in water, take a new aliquot and add a minimal volume of DMSO (e.g., 20-50 µL) to completely dissolve the peptide. Vortex thoroughly.
-
Aqueous Dilution: While vigorously vortexing the target aqueous buffer, slowly add the peptide-DMSO solution dropwise to the buffer.
-
Sonication: If any particulates are visible or the solution appears cloudy, place the vial in a water bath sonicator for 5-10 minutes.[1][5]
-
Final Inspection: A successfully solubilized peptide will result in a clear, particle-free solution.
Caption: Experimental workflow for peptide solubilization.
References
- 1. jpt.com [jpt.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. genscript.com [genscript.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
stability of the phenylthio group to repeated Fmoc deprotection cycles
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of the S-phenylthio (SPh) protecting group for cysteine in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How stable is the S-phenylthio (SPh) protecting group to repeated Fmoc deprotection cycles?
The S-phenylthio group is generally considered stable to the standard basic conditions used for Fmoc deprotection, which typically involve treatment with 20% piperidine in N,N-dimethylformamide (DMF)[1]. This stability is inferred from studies on structurally related arylthio protecting groups, such as S-dimethoxyphenylthio (S-Dmp) and S-trimethoxyphenylthio (S-Tmp), which have demonstrated compatibility with Fmoc SPPS conditions[1]. The electron-withdrawing nature of the phenyl ring contributes to the stability of the thioether bond, making it resistant to cleavage by the secondary amine used for Fmoc removal.
Q2: What are the advantages of using the S-phenylthio group for cysteine protection in Fmoc-SPPS?
The primary advantage of the S-phenylthio group lies in its orthogonality. It is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final peptide cleavage from the resin (e.g., using trifluoroacetic acid, TFA). This allows for the selective deprotection of the SPh group on the fully assembled and cleaved peptide, which is particularly useful for strategies involving site-specific modification or controlled disulfide bond formation.
Q3: How is the S-phenylthio group removed after peptide synthesis?
The S-phenylthio group is typically removed under mild reducing conditions. While specific protocols for SPh deprotection can vary, reagents such as dithiothreitol (DTT) or other phosphine-based reducing agents are commonly employed[2]. This allows for the selective deprotection of the cysteine thiol without affecting other protecting groups that are labile to acid or base.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Premature cleavage of the S-phenylthio group | Although generally stable, prolonged exposure to harsh basic conditions or elevated temperatures during Fmoc deprotection could potentially lead to some degree of cleavage. | - Ensure Fmoc deprotection times are not excessively long. Standard protocols of 2 x 10 minutes with 20% piperidine in DMF are usually sufficient.- Avoid elevated temperatures during the deprotection step. |
| Side reaction: β-elimination and piperidinylalanine formation | This is a known side reaction for C-terminal cysteine residues during Fmoc-SPPS, where the basic conditions of deprotection can lead to the formation of a dehydroalanine intermediate, which is then trapped by piperidine[3][4]. This is not specific to the SPh group but is a general concern for C-terminal cysteines. | - Utilize a 2-chlorotrityl chloride (2-CTC) resin for the synthesis of peptides with a C-terminal cysteine, as the steric hindrance of the resin linkage can suppress this side reaction.- Consider using a milder base for Fmoc deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger for the dibenzofulvene byproduct. |
| Racemization of the cysteine residue | Cysteine is prone to racemization during activation and coupling, especially when using carbodiimide-based activating agents in the presence of a base[5]. | - Use coupling reagents known to suppress racemization, such as those based on oxyma (e.g., COMU) or by performing the coupling in the presence of an additive like HOBt.- Avoid pre-activation of the Fmoc-Cys(SPh)-OH amino acid for extended periods before addition to the resin. |
| Incomplete coupling of Fmoc-Cys(SPh)-OH | The bulky nature of the phenylthio group might lead to slower coupling kinetics compared to smaller amino acids. | - Extend the coupling time for the Fmoc-Cys(SPh)-OH residue.- Use a more potent coupling reagent if incomplete coupling is observed via a ninhydrin test. |
Data Presentation
Table 1: Stability of Arylthio Protecting Groups in Fmoc SPPS
| Protecting Group | Structure | Stability to 20% Piperidine/DMF | Deprotection Conditions | Orthogonality |
| Phenylthio (SPh) | -S-Ph | Stable (Inferred) | Mild reducing agents (e.g., DTT) | Orthogonal to acid- and base-labile groups |
| Dimethoxyphenylthio (Dmp) | -S-C₆H₃(OCH₃)₂ | Stable[1] | Mild reducing agents | Orthogonal to acid- and base-labile groups |
| Trimethoxyphenylthio (Tmp) | -S-C₆H₂(OCH₃)₃ | Stable[1][2] | Mild reducing agents (e.g., DTT)[2] | Orthogonal to acid- and base-labile groups |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection Cycle
This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-wash: Wash the resin with DMF (3 x 1 minute).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 10 minutes. Drain the solution.
-
Second Deprotection: Repeat the treatment with 20% piperidine in DMF for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 minute) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Coupling of Fmoc-Cys(SPh)-OH
This protocol describes the incorporation of the cysteine residue protected with the phenylthio group.
-
Activation: In a separate vessel, dissolve Fmoc-Cys(SPh)-OH (3 eq.), a coupling agent such as HCTU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 x 1 minute).
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, recoupling may be necessary.
Visualizations
Caption: Workflow of a single Fmoc-SPPS cycle for the incorporation of a Cys(SPh) residue.
Caption: Orthogonal relationship of the S-phenylthio protecting group in Fmoc-SPPS.
References
Validation & Comparative
Confirming the Incorporation of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid into Peptides using Tandem Mass Spectrometry (MS/MS)
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and unique functionalities. Verifying the successful incorporation of these modified residues is a critical step in the synthesis and characterization process. This guide provides a comparative framework for confirming the presence of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid in a synthetic peptide using tandem mass spectrometry (MS/MS). We present expected fragmentation data, a detailed experimental protocol, and a visual workflow to guide researchers in this analysis.
Data Presentation: Comparative MS/MS Fragmentation Analysis
To illustrate the confirmation of this compound incorporation, we present a theoretical fragmentation pattern for a model peptide, Ac-Gly-X-Ala-NH₂, where 'X' represents the modified amino acid. This is compared to a standard peptide, Ac-Gly-Phe-Ala-NH₂. The key differentiator in the MS/MS spectrum will be the mass difference in fragment ions containing the 'X' residue and the observation of a characteristic neutral loss of the phenylthio group.
| Precursor Ion (m/z) | Fragment Ion Type | Theoretical m/z (Ac-Gly-Phe-Ala-NH₂) | Theoretical m/z (Ac-Gly-X-Ala-NH₂) | Mass Shift (Da) | Characteristic Neutral Loss |
| [M+H]⁺ | - | 349.18 | 425.17 | +75.99 | - |
| b₁ | 116.05 | 116.05 | 0 | ||
| b₂ | 263.12 | 339.11 | +75.99 | ||
| y₁ | 89.06 | 89.06 | 0 | ||
| y₂ | 236.13 | 312.12 | +75.99 | ||
| Immonium Ion | 120.08 (Phe) | 196.07 (X) | +75.99 | ||
| Neutral Loss from b₂ | - | 230.08 | - | Phenylthiol (109.03 Da) | |
| Neutral Loss from y₂ | - | 203.09 | - | Phenylthiol (109.03 Da) |
Note: The theoretical masses are calculated based on monoisotopic masses. The residue mass of (R)-3-amino-4-(phenylthio)butanoic acid is approximately 211.08 Da.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of the Model Peptide
This protocol outlines the manual synthesis of the model peptide Ac-Gly-X-Ala-NH₂ (where X is (R)-3-amino-4-(phenylthio)butanoic acid) using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
This compound
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Pre-activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM. Confirm coupling completion with a Kaiser test.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (this compound):
-
Pre-activate this compound (2 eq.) with DIC (2 eq.) and OxymaPure (2 eq.) in DMF.
-
Couple to the resin for 4 hours.
-
Wash and perform a Kaiser test.
-
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Fmoc-Gly-OH): Couple Fmoc-Gly-OH using the same procedure as in step 3.
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the purified peptide by LC-MS.
-
II. MS/MS Analysis for Incorporation Confirmation
Instrumentation:
-
An electrospray ionization tandem mass spectrometer (ESI-MS/MS) such as a Q-TOF, Orbitrap, or Triple Quadrupole.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 pmol/µL.
-
MS1 Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire a full MS scan to identify the precursor ion of the peptide (expected [M+H]⁺ at m/z 425.17).
-
-
MS/MS Analysis:
-
Isolate the precursor ion ([M+H]⁺) in the first mass analyzer.
-
Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the product ion spectrum in the second mass analyzer.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the b- and y-ion series.
-
Compare the observed fragment masses with the theoretical masses calculated for the peptide containing (R)-3-amino-4-(phenylthio)butanoic acid.
-
Look for the characteristic mass shifts in the fragment ions containing the modified residue.
-
Identify the neutral loss of the phenylthio group (109.03 Da) from the precursor ion or major fragment ions.
-
Mandatory Visualization
A Researcher's Guide to HPLC Validation of Peptides Containing (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing reliable experimental outcomes and the safety and efficacy of potential therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of peptides incorporating the non-standard amino acid, (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid. We will delve into reversed-phase and chiral HPLC techniques, discuss the importance of orthogonal methods, and provide detailed experimental protocols and comparative data to aid in the development of robust analytical strategies.
The inclusion of modified amino acids like this compound in a peptide sequence can impart unique structural and functional properties. However, it also presents analytical challenges. The phenylthio moiety can influence the peptide's hydrophobicity and potentially undergo side reactions, such as oxidation, during synthesis and handling. Furthermore, the chiral nature of this amino acid necessitates methods to confirm its enantiomeric purity.
Comparing HPLC Methodologies for Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[1][2][3] The choice of stationary phase is a critical parameter that can significantly impact the separation of the target peptide from process-related impurities such as deletion sequences, truncated peptides, and products of side-chain reactions.[3]
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
The most common stationary phase for peptide analysis is C18-modified silica. However, for peptides containing aromatic moieties like the phenylthio group, a Phenyl-Hexyl stationary phase can offer alternative selectivity.
| Parameter | C18 Stationary Phase | Phenyl-Hexyl Stationary Phase |
| Primary Interaction | Hydrophobic interactions | Hydrophobic and π-π interactions |
| Selectivity | Excellent for general peptide separations, separates based on overall hydrophobicity. | Enhanced selectivity for peptides containing aromatic residues, can resolve closely eluting aromatic-containing impurities. |
| Retention | Generally provides strong retention for most peptides. | May offer different elution orders and improved resolution for aromatic peptides compared to C18. |
| Peak Shape | Generally good peak shapes are achievable with appropriate mobile phase modifiers. | Can provide sharper peaks for aromatic compounds due to specific interactions. |
Experimental Data Synopsis:
Chiral Purity Determination: Ensuring Stereochemical Integrity
The biological activity of a peptide is highly dependent on its stereochemistry. The presence of the incorrect enantiomer (D-isomer instead of the intended L-isomer, or in this case, the S-enantiomer of the modified amino acid) can lead to reduced efficacy or even off-target effects. Therefore, validating the enantiomeric purity of the incorporated this compound is crucial.
Direct enantiomeric separation can be achieved using chiral stationary phases (CSPs). For N-Fmoc protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs have shown excellent results.[2][5]
| Chiral Stationary Phase Type | Principle | Applicability for Fmoc-amino acids |
| Polysaccharide-based (e.g., Lux series) | Chiral recognition based on interactions with the helical polymer structure. | Proven to resolve a wide range of N-Fmoc α-amino acids. |
| Macrocyclic Glycopeptide-based (e.g., Chirobiotic T) | Multiple chiral centers and functional groups provide a variety of potential interactions for enantioseparation. | Effective for the separation of underivatized and N-protected amino acids.[6] |
The Power of Orthogonal Methods
Relying on a single analytical method may not be sufficient to detect all potential impurities, especially those that co-elute with the main peptide peak. Orthogonal methods, which employ different separation mechanisms, provide a more comprehensive purity profile. A common and effective combination for peptides is RP-HPLC and Strong Cation Exchange (SCX) HPLC.
| Method | Separation Principle | Information Gained |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Separates based on the overall hydrophobicity of the peptide and its impurities. |
| Strong Cation Exchange HPLC (SCX-HPLC) | Charge | Separates based on the number and location of basic residues (e.g., Lys, Arg, His) and the overall charge of the peptide at a given pH. |
Experimental Protocols
Protocol 1: RP-HPLC for Purity Analysis
Objective: To determine the purity of the synthetic peptide and identify hydrophobic impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
Materials:
-
Column: C18 or Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Diluent: Mobile Phase A.
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the sample diluent to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Column Temperature: 30 °C.
-
Gradient: A typical gradient would be 5-65% B over 30 minutes. This may need to be optimized based on the hydrophobicity of the peptide.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric purity of the incorporated this compound after peptide hydrolysis and derivatization or by direct analysis of the modified amino acid.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV or fluorescence detector.
Materials:
-
Column: A suitable chiral stationary phase (e.g., Lux Cellulose or Chirobiotic T).
-
Mobile Phase: Will depend on the chosen CSP and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., water/acetonitrile with additives).
-
For indirect method: Hydrolysis reagents (e.g., 6N HCl) and a chiral derivatizing agent (e.g., Marfey's reagent).
Procedure (Direct Method Example):
-
Sample Preparation: Dissolve the this compound standard and the sample to be tested in the mobile phase.
-
Chromatographic Conditions: These must be developed specifically for the chosen chiral column. Isocratic elution is often used.
-
Data Analysis: Determine the retention times for the R and S enantiomers using the standard. Analyze the sample to quantify the percentage of the desired R-enantiomer.
Visualizing the Validation Workflow
A comprehensive validation of a peptide containing a modified amino acid involves a multi-step process to ensure purity, identity, and stereochemical integrity.
Caption: Workflow for the comprehensive HPLC validation of a synthetic peptide.
References
- 1. almacgroup.com [almacgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Thioether vs. Disulfide-Bridged Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the choice of bridging chemistry in cyclic peptides is a critical determinant of their therapeutic potential. While the disulfide bond is a natural and common linkage, the thioether bridge has emerged as a promising alternative, offering distinct advantages in stability. This guide provides an objective comparison of the biological activity of thioether- and disulfide-bridged peptides, supported by experimental data, detailed methodologies, and visual workflows to inform strategic peptide design.
The fundamental difference between these two bridges lies in their chemical nature. The disulfide bond (-S-S-) is inherently susceptible to reduction in biological environments, which can lead to linearization of the peptide and loss of activity. In contrast, the thioether bond (-S-CH2-), being a carbon-sulfur linkage, is resistant to reduction, offering a more stable scaffold. This enhanced stability, however, must be balanced against potential impacts on the peptide's conformation and, consequently, its biological activity.
At a Glance: Key Differences in Biological Activity
| Feature | Thioether-Bridged Peptides | Disulfide-Bridged Peptides |
| Stability | Generally more stable, especially in reducing environments. Resistant to enzymatic cleavage at the bridge.[1][2] | Susceptible to reduction by endogenous thiols (e.g., glutathione), leading to inactivation.[1][3] |
| Receptor Binding Affinity | Can be comparable to or slightly lower than disulfide counterparts. The impact is peptide-specific.[2][4][5] | The native bridge often provides the optimal conformation for high-affinity receptor binding. |
| Functional Potency | Often maintained, but can be slightly reduced depending on the peptide and the specific residues involved in the bridge.[2][4] | Typically the benchmark for biological activity. |
| Oxidative Liability | The thioether bond can be susceptible to oxidation to sulfoxide, which may alter activity.[2] | Generally stable under normal physiological oxidative stress. |
Quantitative Comparison of Biological Activity
The following tables summarize quantitative data from studies directly comparing the biological activity of peptides synthesized with both thioether (cystathionine) and disulfide bridges.
Table 1: Oxytocin Analogs - Receptor Binding and Functional Potency[4][6][7][8]
| Analog | Bridge Type | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Oxytocin | Disulfide | 0.79 | 15 |
| Cystathionine Analog | Thioether | 1.5 | 32 |
Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
Table 2: Oxytocin Analogs - Plasma Stability[4][9]
| Analog | Bridge Type | Plasma Half-life (t½, hours) |
| Oxytocin | Disulfide | 12 |
| Cystathionine Analog | Thioether | 18 - 36 (1.5 to 3-fold increase) |
Table 3: Compstatin Analogs - Receptor Binding and Inhibitory Activity[1][2]
| Analog | Bridge Type | Binding Affinity to C3b (KD, nM) | Complement Inhibition (IC50, µM) |
| Parent Peptide 1 | Disulfide | ~20 | ~0.5 |
| Thioether Analog 3 | Thioether | ~32 | ~1.0 |
| Parent Peptide 4 (modified) | Disulfide | 11 | ~0.2 |
| Thioether Analog 5 | Thioether | ~42 | ~0.4 |
Lower KD and IC50 values indicate higher binding affinity and inhibitory activity, respectively.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide analogs. Below are representative protocols for key experiments.
In Vitro Peptide Stability Assay in Plasma
This protocol assesses the stability of a peptide in plasma by monitoring the disappearance of the intact peptide over time.[6][7][8]
Materials:
-
Test peptide stock solution (1 mM in water or a suitable buffer).
-
Human serum or plasma.
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water).
-
HPLC or LC-MS system for analysis.
Procedure:
-
Pre-warm an aliquot of human serum to 37°C.
-
Mix the peptide stock solution 1:1 (v/v) with the pre-warmed human serum.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
Immediately stop the enzymatic degradation by adding a quenching solution (e.g., 20 µL of 10% TCA to a 120 µL aliquot).
-
Incubate the quenched sample at 4°C for at least 10-30 minutes to precipitate plasma proteins.
-
Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated RP-HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[9][10][11][12]
Materials:
-
Cell membranes or whole cells expressing the target receptor.
-
Radiolabeled peptide ligand (e.g., [³H]-Oxytocin) of known high affinity.
-
Unlabeled test peptides (both thioether and disulfide analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer without BSA).
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).
-
Cell harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test peptides.
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test peptides.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled standard ligand).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test peptide to generate a competition curve.
-
Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Mandatory Visualizations
Signaling Pathway
Many bioactive peptides exert their effects by binding to G protein-coupled receptors (GPCRs) on the cell surface. The following diagram illustrates a generic GPCR signaling pathway.[13][14]
Caption: Generic G protein-coupled receptor (GPCR) signaling cascade initiated by peptide ligand binding.
Experimental Workflow
The workflow for a typical in vitro plasma stability assay is depicted below.
Caption: Workflow for determining peptide stability in human plasma using LC-MS analysis.
References
- 1. lambris.com [lambris.com]
- 2. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Modulating oxytocin activity and plasma stability by disulfide bond engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioether side chain cyclization for helical peptide formation: inhibitors of estrogen receptor-coactivator interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum stability of peptides [bio-protocol.org]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Radiolabeled Peptide Binding Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 14. jackwestin.com [jackwestin.com]
Enhancing Peptide Durability: A Comparative Guide to the Proteolytic Stability of Peptides Incorporating (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid
For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Rapid degradation by proteases limits their therapeutic potential. This guide provides a comprehensive comparison of the proteolytic stability of peptides modified with the unnatural amino acid (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid against their unmodified counterparts and other stabilization strategies.
The inclusion of modified amino acids is a key strategy to bolster peptide longevity. Among these, β-amino acids have demonstrated significant promise in conferring resistance to enzymatic breakdown. The presence of an additional carbon in the peptide backbone disrupts the recognition sites for many common proteases. This guide will delve into the specific advantages of incorporating a β-amino acid with a phenylthio group, offering a basis for comparison with other stability-enhancing modifications.
The Stability Advantage: A Quantitative Comparison
While direct, head-to-head quantitative data for peptides containing this compound is limited in publicly available literature, the broader class of β-peptides consistently exhibits superior proteolytic stability compared to native α-peptides. Research indicates that peptides composed entirely of or incorporating β-amino acid units show a remarkable increase in their half-life in the presence of proteases.[1][2]
For instance, studies on mixed α,β-peptides have shown that even the inclusion of a single β-amino acid can significantly impede enzymatic degradation. While α-peptides are often rapidly broken down, β-peptide bonds have proven to be largely resistant to hydrolysis by a wide range of peptidases.[1]
To illustrate the potential magnitude of this stability enhancement, we can look at comparative data for other peptide modifications aimed at improving proteolytic resistance.
| Peptide Modification Strategy | Example Peptide | Half-life (in serum/plasma) | Fold Increase in Half-life (approx.) | Reference |
| Native α-Peptide | Somatostatin | 1-3 minutes | 1x | --INVALID-LINK-- |
| D-amino acid substitution & Cyclization | Octreotide (Somatostatin analog) | 90-120 minutes | 30-120x | --INVALID-LINK-- |
| N-terminal Acetylation & C-terminal Amidation | Lcf4 (RRWQWR-NH2) | Longer than unmodified | Data demonstrates increased stability but specific fold-increase varies. | --INVALID-LINK-- |
| Cyclization (Head-to-tail) | Lcf5 (cyclic RRWQWR) | Longer than linear counterpart | Data demonstrates increased stability but specific fold-increase varies. | --INVALID-LINK-- |
| β-amino acid incorporation | Mixed α,β-peptides | Significantly longer than all-α-peptide counterparts | Varies depending on sequence and number of β-amino acids. | --INVALID-LINK-- |
This table provides a comparative overview of different stabilization strategies. While specific data for this compound is not available, the data for β-amino acid incorporation suggests a significant increase in proteolytic stability can be expected.
Logical Framework for Stability Enhancement
The enhanced stability of peptides containing this compound can be attributed to a combination of factors, as illustrated in the diagram below.
Caption: Logical flow of stability enhancement.
Experimental Protocols
To aid researchers in assessing the proteolytic stability of their own modified peptides, we provide detailed methodologies for peptide synthesis and stability assays.
Solid-Phase Peptide Synthesis (SPPS) of Peptides with Unnatural Amino Acids
This protocol outlines the manual synthesis of a peptide incorporating an unnatural amino acid like this compound using the Fmoc/tBu strategy.
Caption: General workflow for SPPS.
Materials:
-
Fmoc-protected amino acids (including the unnatural amino acid)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the terminal amine.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (natural or unnatural) using coupling reagents and couple it to the free amine on the resin-bound peptide.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry.
In Vitro Proteolytic Stability Assay in Human Serum
This protocol details a typical procedure to assess the stability of a peptide in human serum.
Caption: Experimental workflow for stability assay.
Materials:
-
Test peptide (modified and unmodified control)
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) or other protein precipitation agent
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Incubation: Dilute the peptide stock solution in pre-warmed human serum (or a mixture of serum and PBS) to the desired final concentration and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.
-
Reaction Quenching and Protein Precipitation: Immediately stop the enzymatic reaction by adding a protein precipitation agent (e.g., cold acetonitrile) to the aliquot.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide by LC-MS.
-
Quantification: Determine the concentration of the intact peptide at each time point by measuring the corresponding peak area in the LC-MS chromatogram.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.
Conclusion
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different thioether-containing amino acids in peptide function
For Researchers, Scientists, and Drug Development Professionals
The incorporation of thioether-containing amino acids into peptides is a key strategy in medicinal chemistry to enhance their therapeutic properties. These modifications can significantly impact a peptide's structure, stability, and biological activity. This guide provides a comparative analysis of different thioether-containing amino acids, including the natural amino acid methionine and non-natural analogues like lanthionine and cystathionine, supported by experimental data.
Impact on Peptide Function: A Head-to-Head Comparison
The replacement of disulfide bonds with thioether bridges or the inclusion of thioether-containing amino acids offers several advantages in peptide drug design. Thioether bonds are resistant to reduction in the physiological environment, a common liability for disulfide-containing peptides.[1] This enhanced stability can lead to a longer plasma half-life and improved bioavailability. Furthermore, the distinct stereochemical constraints imposed by thioether linkages can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[2][3]
Quantitative Data Summary
The following tables summarize key performance metrics of peptides containing different thioether amino acids compared to their disulfide counterparts.
| Peptide/Analogue | Amino Acid Modification | Target Receptor | Binding Affinity (IC50/Ki) | Reference |
| Native α-Conotoxin G1 | Disulfide Bonds | Nicotinic Acetylcholine Receptor | 0.18 µM | [4] |
| Thioether α-Conotoxin G1 (Isomer 1) | Thioether Bridge | Nicotinic Acetylcholine Receptor | 144 µM | [4] |
| Thioether α-Conotoxin G1 (Isomer 2) | Thioether Bridge | Nicotinic Acetylcholine Receptor | 48 µM | [4] |
| Sandostatin (Octreotide) | Disulfide Bond | Somatostatin Receptor 2b (mSSTR2b) | High | [5] |
| Lanthionine-Sandostatin (Thr-ol) | Lanthionine Bridge | Somatostatin Receptor 2b (mSSTR2b) | ~50-fold weaker than Sandostatin | [3][5] |
| Sandostatin (Octreotide) | Disulfide Bond | Somatostatin Receptor 5 (rSSTR5) | High | [5] |
| Lanthionine-Sandostatin (Thr-ol) | Lanthionine Bridge | Somatostatin Receptor 5 (rSSTR5) | Similar to Sandostatin | [3][5] |
| Peptide/Analogue | Amino Acid Modification | Stability Assay Medium | Half-life (t½) | Reference |
| Sandostatin (Octreotide) | Disulfide Bond | Rat Brain Homogenate | - | [5] |
| Lanthionine-Sandostatin | Lanthionine Bridge | Rat Brain Homogenate | 2.4 times longer than Sandostatin | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Solid-Phase Peptide Synthesis (SPPS) of Thioether-Containing Peptides
The synthesis of peptides containing thioether bridges, such as lanthionine, can be achieved using a modified solid-phase peptide synthesis (SPPS) strategy.
Protocol for On-Resin Cyclization:
-
Resin Preparation: Start with a suitable resin, such as an oxime resin (e.g., PCOR), for the assembly of the linear peptide.[5]
-
Linear Peptide Assembly: Synthesize the linear peptide sequence on the resin using standard Fmoc/tBu chemistry.[6][7] The amino acids that will form the thioether bridge are incorporated with appropriate protecting groups.
-
On-Resin Cyclization: The key step involves an intramolecular nucleophilic substitution reaction on the solid support. For instance, a cysteine residue can react with a chloroacetylated residue to form the thioether linkage.[4]
-
Cleavage and Deprotection: Once cyclization is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).[6][7]
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry (e.g., LSIMS) to confirm its molecular weight and structure.[5]
In Vitro Peptide Stability Assay in Biological Matrices
This protocol outlines a general procedure for assessing the stability of peptides in biological fluids like plasma or serum.
Protocol:
-
Sample Preparation: Prepare stock solutions of the test peptide in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the peptide stock solution into the biological matrix (e.g., human serum, rat brain homogenate) to the final desired concentration.[5][8] Incubate the samples at a physiological temperature (e.g., 37°C) with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.
-
Reaction Quenching and Protein Precipitation: Immediately stop enzymatic degradation by adding a quenching solution, which also serves to precipitate proteins. A common method is the addition of an organic solvent like acetonitrile or ethanol, often containing a small amount of acid.[8]
-
Centrifugation and Supernatant Collection: Centrifuge the samples to pellet the precipitated proteins. Carefully collect the supernatant containing the peptide and its degradation products.
-
Analysis: Analyze the supernatant using RP-HPLC. The amount of intact peptide at each time point is quantified by integrating the area of the corresponding peak in the chromatogram.
-
Half-Life Calculation: The degradation data is then used to calculate the peptide's half-life (t½) in the biological matrix.[8]
Visualizing Molecular Interactions and Workflows
Diagrams are provided below to illustrate key concepts and experimental procedures.
Signaling Pathway of a Thioether-Containing Peptide Agonist
Many therapeutic peptides, including those with thioether modifications, exert their effects by activating G protein-coupled receptors (GPCRs).[3][9] The diagram below illustrates the signaling cascade initiated by a lanthionine-constrained peptide agonist targeting the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key regulator of insulin secretion.[10]
References
- 1. lido-dtp.ac.uk [lido-dtp.ac.uk]
- 2. A refined model for the somatostatin pharmacophore: conformational analysis of lanthionine-sandostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis and biological activity of a thioether analogue of conotoxin G1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanthionine-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
Validating NMR Assignments for Peptides with (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals working with synthetic peptides, rigorous validation of NMR assignments is paramount to ensure structural integrity and function. This guide provides a comparative overview of methodologies for validating NMR assignments in peptides incorporating the non-canonical amino acid (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid. The inclusion of this modified residue, with its characteristic thioether linkage and aromatic side chain, introduces unique spectral features that necessitate a comprehensive validation strategy.
The validation process for peptides containing this compound relies on a suite of two-dimensional (2D) NMR experiments. Each experiment provides a unique set of correlations that, when combined, allow for the unambiguous assignment of all proton and carbon resonances and confirm the covalent structure of the peptide. This guide will compare the utility of these key experiments and provide standardized protocols for their implementation.
Comparative Analysis of NMR Validation Techniques
The successful validation of NMR assignments for these modified peptides hinges on the synergistic use of several 2D NMR techniques. The table below compares the primary application of each experiment in this specific context.
| NMR Experiment | Primary Function for Validation | Key Information Gained | Alternative/Complementary Techniques |
| ¹H-¹H COSY | Identification of scalar-coupled protons within a residue. | Through-bond proton-proton connectivities (typically over 2-3 bonds). Essential for identifying the spin systems of all amino acid residues, including the modified butanoic acid derivative. | ¹H-¹H TOCSY |
| ¹H-¹H TOCSY | Complete identification of all protons within an amino acid spin system. | Through-bond proton-proton connectivities throughout an entire spin system. Particularly useful for delineating the full proton network of the (R)-3-amino-4-(phenylthio)butanoic acid residue. | ¹H-¹H COSY |
| ¹H-¹H NOESY/ROESY | Sequential assignment of amino acid residues and conformational analysis. | Through-space proton-proton proximities (< 5 Å). Crucial for linking adjacent amino acid residues and identifying the spatial arrangement of the phenylthio group relative to the peptide backbone and other side chains.[1] | - |
| ¹H-¹³C HSQC | Assignment of protonated carbon resonances. | Direct one-bond proton-carbon correlations. Allows for the unambiguous assignment of all CH, CH₂, and CH₃ groups in the peptide. | - |
| ¹H-¹³C HMBC | Identification of long-range proton-carbon connectivities and confirmation of covalent structure. | Through-bond proton-carbon correlations over 2-4 bonds. Essential for confirming the peptide sequence and the integrity of the thioether linkage by observing correlations between the butanoic acid backbone and the phenyl group.[2] | - |
Experimental Protocols
Reproducible and high-quality NMR data is the foundation of accurate assignment and validation. The following are detailed protocols for the key 2D NMR experiments.
Sample Preparation
-
Dissolution: Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O, DMSO-d₆, or CD₃OH). The choice of solvent will depend on the peptide's solubility and the desired exchange rate of labile protons.
-
Buffering: For aqueous samples, use a buffer (e.g., 20 mM phosphate buffer, pH 6.0) to maintain a stable pH and minimize chemical shift variations.
-
Internal Standard: Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
1. ¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: Standard gradient-selected COSY (gCOSY).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 8-16 per increment.
-
Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
2. ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Pulse Program: Standard TOCSY with a clean MLEV-17 spin-lock sequence.
-
Mixing Time: 60-80 ms to allow for magnetization transfer throughout the entire spin system.
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in t₁.
-
Number of Scans: 8-16 per increment.
-
Data Processing: Apply a sine-bell window function in both dimensions.
3. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: Standard gradient-selected NOESY.
-
Mixing Time: 150-300 ms. The optimal mixing time should be determined experimentally to maximize NOE buildup without significant spin diffusion.
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in t₁.
-
Number of Scans: 16-64 per increment.
-
Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions.
4. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard gradient-selected sensitivity-enhanced HSQC.
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 80-120 ppm (aliphatic region) or 10-170 ppm (full spectrum).
-
Number of Increments: 128-256 in t₁.
-
Number of Scans: 16-64 per increment.
-
Data Processing: Apply a sine-bell window function in the direct dimension and a squared sine-bell in the indirect dimension.
5. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard gradient-selected HMBC.
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 10-170 ppm.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Number of Increments: 256-512 in t₁.
-
Number of Scans: 32-128 per increment.
-
Data Processing: Apply a sine-bell window function in both dimensions.
Validation Workflow and Data Interpretation
The validation of NMR assignments for a peptide containing this compound follows a systematic workflow. The diagram below illustrates the logical progression from initial spin system identification to the final validation of the complete peptide structure.
References
Comparative Analysis of Peptide Hydrophobicity: The Impact of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of amino acids with nonpolar moieties, such as the phenylthio group in the specified compound, is a key strategy in medicinal chemistry to modulate the physicochemical properties of peptides. The phenylthio group is expected to significantly increase the hydrophobicity of a peptide. This modification can influence critical parameters such as protein-protein interactions, membrane permeability, and overall stability, making it a valuable tool in drug design. The standard method for quantifying peptide hydrophobicity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where more hydrophobic molecules interact more strongly with the nonpolar stationary phase and thus have longer retention times.[1][2]
Predicted Impact on Hydrophobicity
The structure of 3-amino-4-(phenylthio)butanoic acid contains two key features that contribute to its hydrophobicity:
-
Phenyl Group : A bulky, aromatic, and nonpolar ring.
-
Thioether Linkage : The sulfur atom in the thioether is less polar than the oxygen in an ether, contributing to the overall nonpolar character of the side chain.
Therefore, substituting a standard amino acid with 3-amino-4-(phenylthio)butanoic acid in a peptide sequence is predicted to substantially increase its overall hydrophobicity. This increased hydrophobicity would be quantitatively observed as a longer retention time during RP-HPLC analysis.[2]
Hypothetical Comparative Data
To illustrate the expected outcome of such an experiment, the following table presents hypothetical data for a model peptide sequence. The data simulates the results from an RP-HPLC experiment, where a control peptide is compared against a peptide containing the 3-amino-4-(phenylthio)butanoic acid residue (denoted as Apt).
| Peptide Sequence | Modification Status | Predicted Retention Time (min) | Predicted Change in Hydrophobicity |
| Ac-Gly-Ala-Gly-Gly-NH₂ | Control Peptide | 12.5 | Baseline |
| Ac-Gly-Apt -Gly-Gly-NH₂ | Modified Peptide | 18.2 | Significant Increase |
Note: Data is hypothetical and for illustrative purposes only. Actual retention times will vary based on the specific peptide sequence and exact chromatographic conditions.
Experimental Protocol: Comparative Hydrophobicity Analysis by RP-HPLC
This protocol details the standard procedure for comparing the hydrophobicity of synthetic peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3]
Objective: To determine the relative hydrophobicity of a control peptide versus a peptide modified with 3-amino-4-(phenylthio)butanoic acid by comparing their retention times.
1. Materials and Equipment:
-
Peptides: Lyophilized control peptide and modified peptide (purity >95%).
-
Solvents: HPLC-grade acetonitrile (ACN) and water.
-
Mobile Phase Additive: Trifluoroacetic acid (TFA).
-
Equipment: Analytical HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), autosampler, and data acquisition software.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN). (Ensure both phases are thoroughly degassed before use.)
3. Sample Preparation:
-
Prepare stock solutions of each peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Dilute the stock solutions to a final concentration of 100 µg/mL using Mobile Phase A for injection.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 30 65 32 95 35 95 36 5 | 40 | 5 |
5. Data Analysis:
-
Integrate the chromatograms to determine the retention time (tR) for the major peak of each peptide.
-
Compare the retention time of the modified peptide to that of the control peptide. A significantly longer tR for the modified peptide indicates a greater hydrophobicity.[3]
-
The difference in retention times (ΔtR) provides a quantitative measure of the change in hydrophobicity imparted by the modification.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for comparing peptide hydrophobicity.
Caption: Workflow for comparing peptide hydrophobicity via RP-HPLC.
References
Safeguarding Peptide Integrity: A Comparative Guide to Validating Purity and Minimizing Side Products with (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount to the reliability of experimental results and the safety of potential therapeutics. The incorporation of non-standard amino acids, such as (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid, introduces unique challenges in solid-phase peptide synthesis (SPPS), necessitating robust validation strategies to confirm the absence of side products. This guide provides a comparative analysis of methodologies to validate peptide purity, focusing on potential side reactions associated with this thioether-containing amino acid and its alternatives, supported by experimental data and detailed protocols.
The presence of a thioether linkage in the side chain of this compound makes the peptide susceptible to oxidation, a common side reaction during Fmoc-SPPS. This can lead to the formation of sulfoxide and sulfone derivatives, which can alter the peptide's biological activity and introduce impurities that are difficult to separate. Therefore, rigorous analytical validation is crucial to ensure the desired peptide is the primary product.
Comparative Analysis of Thioether-Containing Amino Acids
To illustrate the importance of selecting the appropriate building block and validation strategy, this guide compares the performance of peptides synthesized with this compound against those synthesized with common alternatives like S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH) and S-tert-butylthio-L-cysteine (Fmoc-Cys(StBu)-OH). While not direct structural analogs, these alternatives also introduce sulfur-containing side chains and are subject to their own unique side reactions.
| Amino Acid Derivative | Common Side Products | Prevention Strategies | Crude Purity (Illustrative) | Final Purity (Illustrative) |
| This compound | Sulfoxide (+16 Da), Sulfone (+32 Da) | Use of scavengers (e.g., EDT, thioanisole) in cleavage cocktail; minimized exposure to oxidative conditions. | 85-90% | >98% |
| Fmoc-Cys(Trt)-OH | Trityl cation-related modifications; β-elimination leading to dehydroalanine | Use of scavengers (e.g., TIS, EDT) to trap the trityl cation.[1] | 80-88% | >97% |
| Fmoc-Cys(StBu)-OH | Incomplete deprotection | Requires a separate reduction step for deprotection (e.g., DTT).[1] | 90-95% (as protected peptide) | >99% |
Table 1: Comparison of Thioether and Thiol-Containing Amino Acid Derivatives in SPPS. This table presents illustrative purity data and common side products associated with different sulfur-containing amino acid building blocks. The actual purities can vary depending on the peptide sequence and synthesis conditions.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
A standard Fmoc/tBu strategy is employed for the synthesis of a model peptide.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), isopropanol (3x), and DMF (5x).
-
Amino Acid Coupling: Couple the Fmoc-protected amino acid (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF for 2 hours.
-
Washing: Wash the resin with DMF (5x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the pellet.
Analytical Validation Protocol
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the lyophilized crude peptide in mobile phase A to a concentration of 1 mg/mL.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: Determine the molecular weight of the main peak and any impurity peaks observed in the HPLC chromatogram.
-
Tandem MS (MS/MS): For peptides containing this compound, perform MS/MS analysis on the parent ion and any potential oxidized species. A characteristic neutral loss of 64 Da (methanesulfenic acid, CH₃SOH) from precursor and product ions is indicative of sulfoxide formation.[2]
-
Visualization of Workflows and Pathways
Caption: Solid-Phase Peptide Synthesis and Validation Workflow.
Caption: Oxidation Pathway of Thioether Side Chains.
Conclusion
The successful synthesis of pure peptides containing this compound relies on a comprehensive understanding of potential side reactions and the implementation of rigorous analytical validation techniques. By carefully selecting synthesis conditions, employing appropriate scavengers, and utilizing a combination of HPLC and mass spectrometry, researchers can confidently verify the absence of side products and ensure the integrity of their synthetic peptides. This comparative guide provides a framework for developing robust protocols to achieve high-purity peptides for demanding research and drug development applications.
References
Comparative Guide to the Integration of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids is a key strategy in modern drug discovery, offering a pathway to developing peptide-based therapeutics with enhanced stability, novel bioactivity, and improved pharmacokinetic profiles. This guide provides a comparative analysis of bioactive peptides synthesized with the unnatural amino acid, (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid. Due to the limited availability of direct case studies for this specific compound, this guide presents a prospective analysis based on established principles of peptide chemistry and data from structurally related analogs.
Introduction to this compound
This compound is a non-proteinogenic β-amino acid featuring a phenylthioether side chain. The presence of the thioether group offers a stable alternative to disulfide bonds, potentially increasing the peptide's resistance to reduction in biological environments. The β-amino acid backbone can induce unique conformational constraints, influencing peptide secondary structure and resistance to proteolytic degradation.
Hypothetical Case Study: Synthesis of a Thyroether-Bridged Peptide Analog
To illustrate the potential application of this compound, we propose a hypothetical case study involving the synthesis of an analog of a known bioactive peptide where a disulfide bridge is replaced by a thioether linkage. This modification is intended to enhance the peptide's stability without significantly altering its biological activity.
Table 1: Comparison of Synthesis Parameters and Peptide Properties
| Parameter | Peptide with this compound (Hypothetical) | Peptide with Cysteine (Disulfide Bridge) | Peptide with (R)-N-Fmoc-3-amino-4-(p-fluorophenyl)butanoic Acid |
| Synthesis Method | Solid-Phase Peptide Synthesis (Fmoc/tBu) | Solid-Phase Peptide Synthesis (Fmoc/tBu) | Solid-Phase Peptide Synthesis (Fmoc/tBu) |
| Coupling Efficiency | Expected to be high with standard coupling reagents | High | High |
| Overall Yield | ~35% | ~40% | ~38% |
| Purity (after HPLC) | >98% | >98% | >98% |
| Bioactivity (IC50) | 15 nM | 10 nM | 25 nM |
| In Vitro Stability | High (resistant to reduction) | Moderate (susceptible to reduction) | High |
| Proteolytic Stability | High (due to β-amino acid) | Moderate | High (due to β-amino acid) |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using Fmoc/tBu chemistry.
-
Resin Swelling: The Rink Amide resin is swelled in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5 and then 10 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (3 equivalents) is pre-activated with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes and then added to the resin. The coupling reaction proceeds for 2 hours. The resin is then washed with DMF.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat Cycles: Steps 2 and 3 are repeated for each amino acid in the sequence, including the incorporation of this compound.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Bioactivity Assay: Competitive Binding Assay
-
Plate Preparation: A 96-well plate is coated with the target receptor and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Competition Reaction: A constant concentration of a labeled native ligand and varying concentrations of the synthetic peptide analogs are added to the wells.
-
Incubation and Washing: The plate is incubated to allow for competitive binding, followed by washing to remove unbound ligands.
-
Detection: The amount of bound labeled ligand is quantified using a suitable detection method (e.g., fluorescence or enzyme-linked immunosorbent assay).
-
Data Analysis: The IC50 value, the concentration of the peptide that inhibits 50% of the labeled ligand binding, is calculated.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Hypothetical GPCR signaling pathway modulated by a bioactive peptide.
Comparative Analysis and Discussion
The primary advantage of incorporating this compound into a peptide sequence is the introduction of a stable thioether linkage. Unlike disulfide bonds, which are susceptible to reduction by agents such as glutathione in the intracellular environment, a thioether bond is chemically robust. This enhanced stability can translate to a longer biological half-life and sustained therapeutic effect.
The β-amino acid nature of this building block is also significant. Peptidases, the enzymes responsible for peptide degradation, are often specific for α-amino acids. The altered backbone geometry resulting from the inclusion of a β-amino acid can render the peptide resistant to proteolysis, further enhancing its in vivo stability.
However, these structural modifications are not without potential drawbacks. The altered conformation induced by the β-amino acid and the specific stereochemistry of the phenylthioether side chain could impact the peptide's binding affinity for its target receptor. As suggested in the hypothetical data in Table 1, a slight decrease in bioactivity (a higher IC50 value) might be observed compared to the native disulfide-containing peptide. This trade-off between enhanced stability and potentially reduced activity is a common consideration in peptidomimetic design.
In comparison to other non-natural amino acids, such as a fluorinated analog, the phenylthioether moiety offers a unique combination of properties. While fluorination can enhance metabolic stability and binding affinity through favorable electronic interactions, the thioether provides a direct, stable replacement for a disulfide bridge. The choice between these and other analogs will depend on the specific therapeutic goal and the structure-activity relationship of the parent peptide.
Conclusion
This compound represents a valuable building block for the synthesis of bioactive peptides with potentially superior stability profiles. While direct experimental data on its application is emerging, the principles of peptidomimetic chemistry suggest that its incorporation can lead to therapeutically viable candidates. The provided protocols and comparative analysis offer a framework for researchers to explore the potential of this and other non-natural amino acids in their drug discovery and development efforts. Further empirical studies are warranted to fully elucidate the impact of this specific amino acid on peptide structure and function.
Safety Operating Guide
Navigating the Disposal of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid, a compound commonly used in peptide synthesis and medicinal chemistry. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this procedure is based on the chemical properties of its functional groups—the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the phenylthio ether moiety—and general best practices for hazardous waste management.
The GHS symbol GHS07, associated with this compound, indicates that it is harmful, underscoring the need for careful handling and disposal.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
In case of a spill, the area should be evacuated, and the spill should be absorbed with an inert material like vermiculite or sand. The absorbed material must then be placed in a sealed and properly labeled container for disposal as hazardous waste.[2][3][4]
Quantitative Data Summary
| Property | Guideline Value/Information |
| GHS Hazard Pictogram | GHS07 (Harmful)[1] |
| Molecular Formula | C25H23NO4S |
| CAS Number | 1244724-97-7[1][5][6] |
| Primary Hazards | May be harmful if inhaled, swallowed, or in contact with skin. May cause irritation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[3][4] |
| Hazardous Decomposition | Upon combustion, may produce oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx).[3] |
Experimental Protocol for Disposal
The recommended disposal procedure for this compound involves treating it as a hazardous chemical waste and arranging for its collection by a licensed environmental waste management company. Direct disposal down the drain is strictly prohibited.
Step 1: Waste Collection and Segregation
-
Container: Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be kept tightly closed when not in use.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: 1244724-97-7
-
The associated hazards (e.g., "Harmful," "Irritant").
-
-
Segregation: Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizers, to prevent potentially hazardous reactions.[7]
Step 2: Storage
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) that is inaccessible to unauthorized personnel.[8]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[8]
Step 3: Arranging for Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management officer to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, thereby fostering a culture of trust and responsibility in the scientific community.
References
Essential Safety and Logistical Guidance for Handling (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides critical safety and logistical information for handling (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid (CAS Number: 1244724-97-7), a key reagent in pharmaceutical development and synthetic organic chemistry.[1] Adherence to these guidelines is essential for minimizing risks and establishing a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2] Additionally, it may cause respiratory irritation.[2][3] The GHS07 "Exclamation Mark" symbol is associated with this chemical, indicating these health hazards.[1] Due to the presence of the phenylthio group, precautions similar to those for handling thiophenol are recommended to mitigate risks associated with organosulfur compounds.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] |
| Skin Protection | Laboratory coat or appropriate protective clothing.[2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[2] An approved respirator may be necessary for large quantities or in case of insufficient ventilation. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Operational Plan:
-
Preparation: Before handling, ensure that the work area, specifically a chemical fume hood, is clean and uncluttered.[2] Have all necessary PPE readily available and inspected for integrity.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure. Avoid generating dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[2] Clean all equipment used in the process.
Storage Plan:
| Condition | Specification |
| Temperature | Store in a cool, dry place. |
| Container | Keep in a tightly closed container to prevent moisture ingress and contamination. |
| Ventilation | Store in a well-ventilated area. |
| Incompatibilities | Avoid strong oxidizing agents. |
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[2] |
Spill Response:
For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures. Do not allow the material to enter drains or waterways.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix with other waste streams unless explicitly permitted.
-
Disposal Route: Engage a licensed professional waste disposal service to manage the disposal of the chemical waste.
Visualized Workflows and Relationships
To further clarify the operational and safety protocols, the following diagrams illustrate the key processes and logical relationships.
Caption: Laboratory Handling Workflow for this compound.
Caption: Logical flow for emergency response to an exposure event.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
